Phenyl acetate-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Phenyl acetate-d5?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Phenyl acetate-d5, a deuterated isotopolog of phenyl acetate (B1210297). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Chemical and Physical Properties
Table 1: General and Physical Properties of this compound and Phenyl Acetate
| Property | This compound | Phenyl Acetate (for comparison) |
| Molecular Formula | C₈H₃D₅O₂ | C₈H₈O₂ |
| Molecular Weight | 141.18 g/mol | 136.15 g/mol |
| CAS Number | 22705-26-6 | 122-79-2 |
| Appearance | Clear colorless oil | Colorless liquid |
| Boiling Point | No data available | 196 °C |
| Density | No data available | 1.073 g/mL at 25 °C |
| Refractive Index | No data available | 1.501 at 20 °C |
| Purity | Typically >98% | - |
| Storage | Store at 2-8°C, protected from air and light | - |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Soluble in alcohol, ether; practically insoluble in water |
Spectroscopic Data
The spectroscopic properties of this compound are crucial for its identification and quantification. The primary difference in its spectra compared to the unlabeled analog arises from the carbon-deuterium bonds.
Infrared (IR) and Raman Spectroscopy
The infrared and Raman spectra of this compound have been studied and compared to its non-deuterated and acetate-deuterated (phenyl acetate-d3) counterparts. The vibrations associated with the phenyl ring are shifted to lower frequencies due to the increased mass of deuterium (B1214612) compared to hydrogen. The carbonyl stretching frequency, a prominent feature in the IR spectrum of esters, is also influenced by the isotopic substitution on the phenyl ring, providing a unique spectral signature for this compound.[1]
Mass Spectrometry (MS)
In mass spectrometry, this compound exhibits a molecular ion peak (M+) that is 5 mass units higher than that of unlabeled phenyl acetate. This distinct mass shift is the fundamental principle behind its use as an internal standard in isotope dilution mass spectrometry. The fragmentation pattern will also show corresponding shifts for fragments containing the deuterated phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is significantly simplified compared to that of phenyl acetate. The signals corresponding to the aromatic protons are absent due to the deuterium substitution. The spectrum is dominated by a singlet for the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons of the phenyl ring will be observed as multiplets with attenuated intensity due to C-D coupling.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of phenol-d5 (B121304) with an acetylating agent. Several methods for the synthesis of the non-deuterated phenyl acetate can be adapted for this purpose.
Acetylation of Phenol-d5 with Acetyl Chloride
A common and efficient method involves the reaction of phenol-d5 with acetyl chloride.
Experimental Protocol:
-
In a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve phenol-d5 (1 equivalent) in a suitable solvent such as cyclohexane.
-
Slowly add acetyl chloride (1.15-1.3 equivalents) dropwise to the solution at room temperature (20 °C).
-
Stir the reaction mixture for approximately 5 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, remove the solvent and any excess acetyl chloride by distillation under normal pressure.
-
The crude this compound is then purified by fractional distillation, collecting the fraction at the appropriate boiling point (the boiling point of non-deuterated phenyl acetate is 194-196 °C).
Acetylation of Phenol-d5 with Acetic Anhydride (B1165640)
Another widely used method employs acetic anhydride as the acetylating agent.
Experimental Protocol:
-
React phenol-d5 with sodium hydroxide (B78521) to form sodium phenoxide-d5.
-
The resulting sodium phenoxide-d5 is then treated with acetic anhydride.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is washed with water and a dilute base solution to remove unreacted phenol-d5 and acetic acid.
-
The organic layer containing this compound is then dried and purified by distillation.
Application as an Internal Standard in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), for the determination of phenyl acetate and related compounds in various matrices. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.
General Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.
Caption: General workflow for quantitative analysis using this compound as an internal standard.
Example Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using GC-MS
This protocol provides a general framework. Specific parameters such as sample volume, solvent types, and instrument conditions should be optimized for the specific analyte and matrix.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
- Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation:
- To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a precise volume of the this compound working internal standard solution.
- Perform protein precipitation by adding a suitable solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A suitable capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte and internal standard.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and this compound for enhanced sensitivity and selectivity.
4. Calibration and Quantification:
- Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte and a fixed concentration of this compound.
- Process the calibration standards using the same sample preparation procedure as the unknown samples.
- Inject the processed calibration standards and samples into the GC-MS system.
- Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a valuable tool for researchers and scientists requiring accurate quantification of phenyl acetate and related compounds. Its chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for isotope dilution mass spectrometry. The synthetic routes are accessible, and its application in established analytical workflows can significantly improve the accuracy and reliability of quantitative data in various scientific disciplines, including drug metabolism studies, environmental analysis, and clinical chemistry.
References
A Technical Guide to the Isotopic Purity and Labeling Efficiency of Phenyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Phenyl acetate-d5. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This guide covers the synthesis, analysis, and key quality attributes of this compound, with a focus on practical experimental protocols and data interpretation.
Introduction to this compound
This compound is the deuterated analog of phenyl acetate (B1210297), where the five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution imparts a mass shift of +5 Da compared to the unlabeled compound, making it a valuable internal standard for mass spectrometry-based quantitative analyses. Its applications span various fields, including metabolic research, pharmacokinetic studies, and environmental analysis. The accuracy and reliability of these studies are directly dependent on the isotopic purity and labeling efficiency of the deuterated standard.
Isotopic Purity and Labeling Efficiency: Core Concepts
Isotopic Purity refers to the percentage of a compound that contains the desired isotope at a specific position. For this compound, this is typically expressed as "atom percent D," indicating the percentage of deuterium at the five positions on the phenyl ring.
Labeling Efficiency describes the percentage of the molecules in a sample that have the desired number of deuterium atoms. In the case of this compound, ideal labeling efficiency would mean that 100% of the molecules contain exactly five deuterium atoms. In practice, a distribution of isotopologues (molecules with d0, d1, d2, d3, d4, and d5) is often present.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the esterification of phenol-d5 (B121304) with an acetylating agent. Alternatively, Phenyl-d5-acetic acid can be used as a precursor, though this is less direct for producing this compound. A typical synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound from Phenol-d5
This protocol is adapted from standard esterification procedures.
Materials:
-
Phenol-d5
-
Acetic anhydride (B1165640) or Acetyl chloride
-
Pyridine (as a catalyst and acid scavenger)
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Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
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In a clean, dry round-bottom flask, dissolve Phenol-d5 in an excess of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity this compound.
Determination of Isotopic Purity and Labeling Efficiency
The isotopic purity and labeling efficiency of this compound are primarily determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the distribution of isotopologues and confirming the mass of the deuterated compound.[1][2]
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the expected masses of the unlabeled (d0) to the fully labeled (d5) Phenyl acetate.
-
Data Analysis:
-
Identify the molecular ion peak for this compound ([M+H]⁺ or [M]⁺˙ depending on the ionization method).
-
Examine the isotopic cluster of the molecular ion. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are used to calculate the labeling efficiency.
-
The isotopic purity is determined from the abundance of the d5 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H (Proton) and ²H (Deuterium) NMR spectroscopy are invaluable for confirming the positions of deuteration and assessing isotopic purity.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte signals.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
In a highly deuterated sample of this compound, the signals corresponding to the phenyl protons should be significantly diminished or absent.
-
The presence of residual signals in the aromatic region indicates incomplete deuteration. The integration of these signals relative to a known internal standard or the methyl protons of the acetate group can be used to quantify the level of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
This spectrum will show signals corresponding to the deuterium atoms on the phenyl ring, confirming their presence and location.
-
Quantitative Data Summary
The following tables summarize typical data for deuterated precursors and the expected properties of this compound.
Table 1: Supplier Specifications for Phenyl-d5-acetic acid (a common precursor)
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | Phenyl-d5-acetic acid | 22705-26-6 | 98 | Not specified |
| Cambridge Isotope Laboratories, Inc. | Phenylacetic acid (phenyl-D₅) | 104182-98-1 | 98 | 98% |
Note: "this compound" is sometimes used as a synonym for Phenyl-d5-acetic acid by suppliers.[3][4][5]
Table 2: Expected Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃D₅O₂ |
| Molecular Weight | 141.18 g/mol |
| Nominal Mass Shift from Unlabeled | +5 Da |
| Boiling Point | ~196 °C (similar to unlabeled) |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthesis and Analysis Workflow for this compound.
Conclusion
The isotopic purity and labeling efficiency of this compound are critical parameters that underpin its utility as an internal standard in quantitative analysis. A thorough understanding of its synthesis and the analytical methods used for its characterization is essential for researchers in drug development and other scientific fields. By following robust synthesis and purification protocols and employing high-resolution analytical techniques like mass spectrometry and NMR spectroscopy, a high-quality deuterated standard can be produced and verified, ensuring the accuracy and reliability of experimental results.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-d5-acetic acid D 98atom 22705-26-6 [sigmaaldrich.com]
- 4. Phenylacetic acid (phenyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 22705-26-6 CAS Manufactory [chemicalbook.com]
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Phenyl Acetate-d5
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Phenyl acetate-d5. The content is structured to offer both a theoretical understanding and practical guidance for experimental work.
Introduction
This compound is the deuterated analog of phenyl acetate (B1210297), with five deuterium (B1214612) atoms replacing the hydrogen atoms on the phenyl ring. This isotopic labeling makes it a valuable internal standard in quantitative mass spectrometry-based assays, particularly in metabolomics and drug metabolism studies. Understanding its fragmentation pattern is crucial for method development, data interpretation, and ensuring analytical accuracy. This guide will focus on the fragmentation behavior under Electron Ionization (EI), a common ionization technique for this type of molecule.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is predicted based on the well-established fragmentation of its non-deuterated counterpart, Phenyl acetate. The primary fragmentation pathways for esters and aromatic compounds under EI-MS are alpha-cleavage and rearrangements. The presence of the five deuterium atoms on the stable phenyl ring will result in a mass shift of +5 Da for any fragment containing this ring.
The mass spectrum of non-deuterated phenyl acetate shows prominent peaks at m/z 136 (molecular ion), 94, and 43.[1][2] The peak at m/z 94 corresponds to the phenol (B47542) cation radical, and the peak at m/z 43 corresponds to the acetyl cation.
For this compound, the molecular weight is 141.18 g/mol .[3] The key fragmentation pathways are expected to be:
-
Formation of the d5-phenol cation radical: Cleavage of the ester bond results in the formation of a d5-phenol cation radical.
-
Formation of the acetyl cation: The other part of the molecule forms a stable acetyl cation.
-
Loss of ketene (B1206846): A common rearrangement for phenyl acetates involves the loss of a neutral ketene molecule (CH₂=C=O).
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound and their expected relative abundances, extrapolated from the data for non-deuterated Phenyl acetate.
| Fragment Ion | m/z | Proposed Structure | Predicted Relative Abundance | Notes |
| Molecular Ion | 141 | [C₈D₅H₃O₂]⁺• | Moderate to High | The aromatic ring enhances the stability of the molecular ion. |
| d5-Phenol cation radical | 99 | [C₆D₅OH]⁺• | High (likely base peak) | Formed by rearrangement and loss of ketene, or by direct cleavage. |
| Acetyl cation | 43 | [CH₃CO]⁺ | High | A very stable and commonly observed fragment for acetate esters. |
| d5-Phenyl radical cation | 82 | [C₆D₅]⁺ | Low to Moderate | Formed by the loss of an acetoxy radical. |
Experimental Protocol: GC-MS Analysis of this compound
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working standards at desired concentrations (e.g., 1-100 µg/mL).
-
Sample Matrix: If analyzing in a complex matrix (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix effects. The deuterated standard is often used as an internal standard, added to the sample before extraction.
4.2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
4.3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 40-200) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 141, 99, and 43.
-
Transfer Line Temperature: 280 °C.
The following diagram illustrates a typical workflow for a GC-MS experiment.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predictable based on the behavior of its non-deuterated form and general principles of mass spectrometry. The key fragments are expected at m/z 141 (M⁺•), 99 ([C₆D₅OH]⁺•), and 43 ([CH₃CO]⁺). This in-depth guide provides the necessary theoretical and practical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical methods. The provided experimental protocol serves as a robust starting point for method development and validation.
References
Nuclear Magnetic Resonance (NMR) Spectral Data for Phenyl acetate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectral data for Phenyl acetate-d5. It includes a summary of expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize isotopically labeled compounds.
This compound: An Overview
This compound is a deuterated analog of phenyl acetate. In this molecule, the five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a useful internal standard in mass spectrometry-based quantitative analysis and a valuable compound for mechanistic studies in chemistry and biochemistry. NMR spectroscopy is a critical tool for confirming the identity and purity of such labeled compounds.
NMR Spectral Data
Due to the deuteration of the phenyl ring, the NMR spectra of this compound are significantly different from those of its non-deuterated counterpart. The absence of protons on the aromatic ring simplifies the ¹H NMR spectrum, while the ¹³C NMR spectrum provides information about the carbon skeleton, including the deuterated positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1-2.3 | Singlet | 3H | CH₃ (Acetyl group) |
Note: The exact chemical shift can vary slightly depending on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (Expected) | Assignment |
| ~169-171 | Singlet | C=O (Carbonyl) |
| ~150-152 | Triplet (due to ¹J C-D) | C1' (ipso-Carbon) |
| ~129-131 | Triplet (due to ¹J C-D) | C3'/C5' (meta-Carbons) |
| ~125-127 | Triplet (due to ¹J C-D) | C4' (para-Carbon) |
| ~121-123 | Triplet (due to ¹J C-D) | C2'/C6' (ortho-Carbons) |
| ~20-22 | Singlet | CH₃ (Acetyl group) |
Note: The chemical shifts for the deuterated carbons are based on typical values for phenyl acetate. The multiplicity of the deuterated carbon signals will appear as triplets in the proton-decoupled ¹³C NMR spectrum due to the spin-1 nature of deuterium. The coupling constants (¹J C-D) are typically in the range of 20-30 Hz.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte: this compound.
-
Solvent: Chloroform-d (CDCl₃) is a common choice. Other deuterated solvents such as Acetone-d₆, Dimethyl sulfoxide-d₆, or Benzene-d₆ can also be used depending on the experimental requirements.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.[1]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific spectrometer used.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient due to the simplicity of the spectrum.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of 10-12 ppm is adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz (for a 400 MHz ¹H) or higher field spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512 to 1024 scans are generally required to achieve a good signal-to-noise ratio for ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of 200-220 ppm is standard.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
The Quintessential Role of Phenyl acetate-d5 as an Internal Standard in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research and clinical diagnostics, the pursuit of accuracy and precision is paramount. The use of internal standards is a cornerstone of achieving reliable quantitative results, especially in complex biological matrices. Among the various types of internal standards, stable isotope-labeled (SIL) compounds have emerged as the gold standard. This guide provides a comprehensive overview of Phenyl acetate-d5, a deuterated analog of phenylacetic acid, and elucidates its critical role as an internal standard in mass spectrometry-based bioanalysis.
The Principle of Internal Standardization
Internal standards are essential in analytical methodologies to correct for the variability inherent in sample preparation and analysis. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument. By adding a known quantity of the internal standard to every sample, calibrator, and quality control sample, any loss of analyte during extraction, or fluctuations in instrument response, can be normalized. This is achieved by calculating the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signals vary.
Stable isotope-labeled internal standards, such as this compound, are considered the most effective type because their physicochemical properties are nearly identical to the unlabeled analyte. This near-perfect mimicry ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, leading to the most accurate and precise quantification.
Physicochemical Properties of this compound
This compound is a synthetic, isotopically enriched form of phenylacetic acid where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This substitution results in a distinct mass shift, making it easily distinguishable from its endogenous counterpart by a mass spectrometer, while its chemical behavior remains virtually unchanged.
| Property | Value |
| Chemical Formula | C₈H₃D₅O₂ |
| Molecular Weight | 141.18 g/mol |
| Mass Shift from Unlabeled | +5 Da |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | White to off-white solid |
Table 1: Key Physicochemical Properties of this compound.
Applications in Quantitative Bioanalysis
This compound is primarily utilized as an internal standard in quantitative assays for phenylacetic acid (PAA) and related compounds in various biological matrices, including plasma, urine, and tissue homogenates. Phenylacetic acid is a significant biomarker for several inborn errors of metabolism, such as urea (B33335) cycle disorders, and is also a metabolite of certain drugs and xenobiotics. Accurate quantification of PAA is crucial for disease diagnosis, monitoring treatment efficacy, and in pharmacokinetic studies.
Therapeutic Drug Monitoring and Pharmacokinetics
In drug development, this compound can be used as an internal standard for the quantification of drugs that are structurally related to phenylacetic acid or for monitoring the metabolic fate of such drugs.
Clinical Diagnostics
The quantification of endogenous levels of phenylacetic acid is critical in the diagnosis and management of certain metabolic disorders. The use of this compound ensures the accuracy of these measurements, which is vital for clinical decision-making.
Experimental Protocols: A Representative LC-MS/MS Method
The following is a representative, detailed experimental protocol for the quantification of phenylacetic acid in a biological matrix using a deuterated internal standard, adapted from established methodologies.[1][2]
Materials and Reagents
-
Analytes: Phenylacetic acid
-
Internal Standard: Phenyl acetate-d7 (as a representative deuterated standard)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water
-
Biological Matrix: Human plasma or mouse tissue homogenate
Sample Preparation
-
Spiking: To 100 µL of the biological matrix (plasma or tissue homogenate), add 10 µL of the internal standard working solution (e.g., 1 µg/mL Phenyl acetate-d7 in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
Phenylacetic acid: Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1
-
Phenyl acetate-d7: Precursor ion (m/z) 142.1 → Product ion (m/z) 97.1
-
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of phenylacetic acid using a deuterated internal standard, based on published data.[1][2]
| Parameter | Phenylacetic Acid in Plasma | Phenylacetic Acid in Tissue |
| Linearity Range | 0.8 - 100 µg/mL | 1 - 100 µg/g |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL | 1 µg/g |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 81% | > 81% |
Table 2: Summary of Method Validation Parameters for the Quantification of Phenylacetic Acid using a Deuterated Internal Standard.
Visualizing Workflows and Pathways
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a small molecule in a biological matrix using a deuterated internal standard.
Human Metabolic Pathway of Phenylacetic Acid
This diagram outlines the primary metabolic pathway of phenylacetic acid in humans, which is relevant for understanding its role as a biomarker.
References
Long-term stability and recommended storage conditions for Phenyl acetate-d5.
For researchers, scientists, and professionals in drug development, understanding the long-term stability and optimal storage conditions of deuterated compounds like Phenyl acetate-d5 is paramount for ensuring experimental accuracy and product integrity. This technical guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Recommended Storage Conditions
The longevity of this compound is critically dependent on its storage environment. While specific long-term stability data for the deuterated form is not extensively published, recommendations from various suppliers provide a strong foundation for maintaining its integrity. These conditions are summarized below.
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature.[1] For long-term storage, refrigeration at +4°C or freezing at -20°C is also suggested by some suppliers.[2] | Cambridge Isotope Laboratories, MedChemExpress, LGC Standards |
| Atmosphere | Store in a well-ventilated place.[3][4] | Sigma-Aldrich, BASF |
| Container | Keep container tightly closed.[3][4] | Sigma-Aldrich, BASF |
| Light | Store away from light.[1] | Cambridge Isotope Laboratories |
| Moisture | Store away from moisture.[1] | Cambridge Isotope Laboratories |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[3][4] | Sigma-Aldrich, BASF |
Understanding the Stability of Deuterated Compounds
Deuterated compounds, such as this compound, often exhibit enhanced metabolic stability compared to their non-deuterated counterparts. This phenomenon is attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[] This can slow down metabolic processes where C-H bond cleavage is the rate-limiting step.[]
However, it is crucial to note that this enhanced stability is primarily in the context of enzymatic metabolism. The general chemical stability of this compound against factors like hydrolysis and heat may not be significantly different from Phenyl acetate (B1210297). Two key stability considerations for deuterated compounds are:
-
Metabolic Switching: Deuteration at a primary metabolic site can slow down that pathway to such an extent that a previously minor metabolic pathway becomes significant.[6]
-
H/D Back-Exchange: In certain solvents, particularly protic solvents like water or methanol, the deuterium (B1214612) atoms may exchange with hydrogen atoms from the solvent. This can lead to a loss of isotopic purity over time.
Potential Degradation Pathways
Based on studies of the non-deuterated analogue, Phenyl acetate, two primary degradation pathways can be anticipated for this compound.
Hydrolysis
The most common degradation pathway for phenyl acetate is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases and results in the formation of phenol-d5 (B121304) and acetic acid.[3][4] The presence of moisture is a critical factor in promoting hydrolysis.
Thermal Degradation (Pyrolysis)
At elevated temperatures, phenyl acetate can undergo pyrolysis. This process can lead to the formation of phenol (B47542) and ketene.[7]
Experimental Protocols for Stability Assessment
To ensure the quality and define the shelf-life of this compound, a comprehensive stability testing program is essential. A general workflow for such a program is outlined below.
A detailed methodology for a forced degradation study, a key component of this workflow, is provided below.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide (B78521) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Store a solid sample and a solution of the sample at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the sample to a controlled light source in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.
-
HPLC Method: A reversed-phase HPLC method would be suitable for separating this compound from its potential degradation products. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.
-
Detection: UV detection can be used to quantify the parent compound and degradation products. LC-MS can be employed to identify the mass of the degradation products, aiding in their structural elucidation.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify the major degradation products formed under each stress condition.
-
Propose degradation pathways based on the identified products.
-
By implementing these storage and testing protocols, researchers can ensure the reliability of their studies and the integrity of products containing this compound.
References
- 1. mpsuh.snu.ac.kr [mpsuh.snu.ac.kr]
- 2. 224. A kinetic study of the hydrolysis and alcoholysis of phenyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrolysis of phenyl acetate: a concerted reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
CAS number and molecular formula for Phenyl acetate-d5.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Phenyl acetate-d5, a deuterated analog of phenyl acetate (B1210297). It is intended to serve as a valuable resource for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds. This document covers the fundamental properties, synthesis, and application of this compound, with a focus on its role as an internal standard in quantitative analysis.
Core Data Presentation
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 22705-26-6[1] |
| Molecular Formula | C₈H₃D₅O₂ |
| Molecular Weight | 141.18 g/mol |
| Synonyms | Phenyl-d5 Acetic Acid Ester, Acetoxybenzene-d5, Phenol-d5 (B121304) Acetate |
| Appearance | Clear Colorless Oil |
| Purity | Typically >98% |
| Storage | Store at 2-8°C, protected from air and light |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of phenol-d5 with an acetylating agent. A common and efficient method is the reaction of phenol-d5 with acetic anhydride (B1165640) or acetyl chloride.
Experimental Protocol: Synthesis via Acetylation of Phenol-d5
This protocol describes a general method for the laboratory-scale synthesis of this compound.
Materials:
-
Phenol-d5
-
Acetic anhydride or Acetyl chloride
-
Pyridine (B92270) (as a catalyst and acid scavenger)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol-d5 in a suitable solvent such as diethyl ether.
-
Add a stoichiometric equivalent of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Application in Quantitative Analysis: Internal Standard in GC-MS
This compound is an ideal internal standard for the quantitative analysis of phenyl acetate and its precursor, phenol (B47542), using gas chromatography-mass spectrometry (GC-MS).[2] The use of a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its ability to correct for variations in sample preparation, injection volume, and instrument response.[2]
Experimental Protocol: Quantification of Phenol in Water Samples by GC-MS
This protocol outlines the determination of phenol in water samples, which involves a derivatization step to form phenyl acetate, with this compound used as the internal standard.
Materials and Reagents:
-
Water sample
-
This compound internal standard solution (of known concentration)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (extraction solvent)
-
n-Butyl acetate (final solvent for injection)
-
Sodium chloride (for salting out)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (vials, centrifuge tubes, pipettes)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation and Spiking:
-
To a known volume of the water sample, add a precise amount of the this compound internal standard solution.
-
-
Extraction:
-
Acidify the sample with a suitable acid (e.g., sulfuric acid).
-
Perform a liquid-liquid extraction with ethyl acetate. Vortex the mixture and separate the organic layer. Repeat the extraction for exhaustive recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to a small volume.
-
Add a solution of potassium carbonate followed by acetic anhydride.[3]
-
Vortex the mixture to facilitate the derivatization of phenol to phenyl acetate.
-
-
Final Sample Preparation:
-
Add sodium chloride and n-butyl acetate to the derivatization mixture.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer (n-butyl acetate) to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the separation of semi-volatile compounds (e.g., DB-5ms).
-
Inlet Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Monitor characteristic ions for both native phenyl acetate (analyte) and this compound (internal standard). For example, for phenyl acetate, monitor m/z 94 and 136, and for this compound, monitor m/z 99 and 141.
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of phenol and a fixed concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of phenol in the unknown sample by calculating its analyte-to-internal standard peak area ratio and interpolating from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for quantitative analysis using this compound.
References
The Potential Biological Activity of Phenyl acetate-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide explores the potential biological activity of Phenyl acetate-d5. By examining the established bioactivities of its non-deuterated counterpart, Phenyl acetate (B1210297), and the known effects of deuterium (B1214612) substitution in pharmacokinetics, we can project the potential therapeutic advantages and research applications of this deuterated compound.
This compound is a stable, isotopically labeled form of Phenyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. While direct experimental data on the biological activity of this compound is not extensively available in public literature, its potential can be inferred from the well-documented activities of Phenyl acetate and the established principles of using deuterated compounds in drug development.[1][2] It is primarily utilized as a tracer or an internal standard in quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2]
The "Deuterium Switch": Enhancing Therapeutic Potential
The strategic replacement of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the metabolic fate of a drug.[3] This "deuterium switch" is a recognized strategy in drug development to enhance a molecule's therapeutic profile.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism, leading to several potential advantages.[5]
Potential Advantages of Deuteration for this compound:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer half-life in the body.[1]
-
Enhanced Efficacy: Maintaining therapeutic levels for a longer duration may improve treatment outcomes.
-
Reduced Side Effects: A slower metabolic rate can decrease the formation of potentially harmful byproducts.
-
Lower Dosage Requirements: If the drug remains active in the system for longer, smaller or less frequent doses may be necessary, potentially improving patient compliance.
Projected Biological Activities of this compound
The known biological activities of Phenyl acetate provide a foundation for understanding the potential applications of its deuterated form. Phenyl acetate, a metabolite of phenylalanine, has demonstrated potential as an antineoplastic agent by inducing differentiation, inhibiting growth, and promoting apoptosis in tumor cells.[6][7][8]
Potential Antineoplastic Activity
The anticancer properties of Phenyl acetate are attributed to several mechanisms of action. It is plausible that this compound would exhibit similar, and potentially enhanced, activities due to its increased metabolic stability.
Table 1: Potential Effects of Deuteration on the Antineoplastic Mechanisms of Phenyl Acetate
| Mechanism of Action | Effect of Phenyl Acetate | Potential Effect of this compound (Hypothesized) |
| Protein Prenylation | Decreased protein prenylation[6][8][9] | Sustained inhibition of protein prenylation, leading to prolonged disruption of cancer cell signaling. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation of PPARs[6][8][9] | Enhanced and prolonged activation of PPARs, potentially leading to stronger anti-proliferative effects. |
| DNA Methylation | Inhibition of DNA methylation[6][8][9] | More stable inhibition of DNA methyltransferases, potentially leading to the re-expression of tumor suppressor genes. |
| Glutamine Depletion | Depletion of glutamine[6][8][9] | Increased and sustained depletion of glutamine in the tumor microenvironment, hindering cancer cell growth. |
| Apoptosis Induction | Induces apoptosis in tumor cells[6][7][8] | More potent and sustained induction of apoptosis in cancer cells. |
Experimental Protocols: A Framework for Investigation
General Experimental Workflow for Assessing Antineoplastic Activity:
Caption: A generalized workflow for investigating the antineoplastic potential of this compound.
Signaling Pathways
The mechanisms of action of Phenyl acetate involve multiple cellular signaling pathways. Deuteration of the molecule is not expected to change these pathways but may prolong the compound's effect on them.
Hypothesized Signaling Pathway for this compound in Cancer Cells:
Caption: Potential signaling pathways affected by this compound, leading to apoptosis in cancer cells.
Conclusion
While further research is imperative, the extrapolation from the known biological activities of Phenyl acetate and the established principles of deuteration suggests that this compound holds significant potential as a therapeutic agent, particularly in oncology. Its enhanced metabolic stability could translate into a more effective and safer drug profile. This guide provides a foundational framework for researchers to design and execute studies to unlock the full therapeutic potential of this compound. The logical next steps involve in vitro and in vivo studies to quantify its biological activity and compare its pharmacokinetic and pharmacodynamic profiles to its non-deuterated analog.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PHENYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 7. Phenyl acetate | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. atamankimya.com [atamankimya.com]
- 9. PHENYLACETATE - Ataman Kimya [atamanchemicals.com]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Phenyl Acetate using Phenyl Acetate-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl acetate (B1210297) is a significant analyte in various biomedical and pharmaceutical research areas, often monitored as a metabolite of compounds like phenylbutyrate.[1][2][3] Accurate and precise quantification of phenyl acetate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1][2][3][4] Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high selectivity and sensitivity. This method utilizes a stable isotope-labeled internal standard (IS), such as Phenyl acetate-d5 (or more commonly, its corresponding acid, phenylacetic acid-d7), which mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[5][6][7][8]
This application note provides a detailed protocol for the quantitative analysis of phenyl acetate in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (this compound or a similar deuterated analog like d7-phenylacetic acid) is added to the sample at the beginning of the workflow.[6][8] The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. The chromatographic system separates phenyl acetate from other matrix components, and the mass spectrometer detects and quantifies both the analyte and the internal standard using Selected Reaction Monitoring (SRM).[1][9] The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration in the sample by referencing a calibration curve. This approach ensures high accuracy and precision by compensating for variations in sample extraction, injection volume, and ionization efficiency.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of phenyl acetate using a deuterated internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | <0.04 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 100 ng/mL (0.3-0.8 µmol/L) | [1][2][9] |
| Linearity Range | 0.1 - 100 µg/mL | [10] |
| Inter-day Precision (RSD) | <10% | [1][2][9] |
| Intra-day Precision (RSD) | <10% | [1][2][9] |
| Accuracy | Within ±15% | [11] |
| Recovery | >90% | [1][2][9] |
Table 2: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylacetic Acid | 135.1 | 91.1 | 15 |
| Phenylacetic Acid-d7 | 142.1 | 98.1 | 15 |
Note: Phenyl acetate is often hydrolyzed to phenylacetic acid for analysis. The parameters shown are for phenylacetic acid and its d7-deuterated internal standard, which are commonly used.
Experimental Protocols
Materials and Reagents
-
Phenyl acetate standard
-
This compound or Phenylacetic acid-d7 (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of phenyl acetate and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the phenyl acetate stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate biological matrix with the working standard solutions to achieve a range of concentrations. Add the internal standard spiking solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To 100 µL of sample, calibration standard, or QC, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][2][9]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.
-
SRM Transitions: Monitor the transitions for phenyl acetate (or phenylacetic acid) and its deuterated internal standard as listed in Table 2.
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of phenyl acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenolic Compounds in Environmental Samples using Phenyl acetate-d5 as an Internal Standard by GC-MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of phenol (B47542) and related phenolic compounds in environmental water samples. The method involves a derivatization step to convert phenols to their more volatile acetate (B1210297) esters, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Phenyl acetate-d5 is employed as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable quantification of phenolic contaminants.
Introduction
Phenolic compounds are a significant class of environmental pollutants due to their widespread use in industrial processes and their potential toxicity. Accurate and sensitive quantification of these compounds in complex matrices such as water is crucial for environmental assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of phenols by GC-MS can be challenging due to their polarity and potential for peak tailing. Derivatization to less polar and more volatile esters, such as phenyl acetate, can significantly improve chromatographic performance.
The use of a stable isotope-labeled internal standard is a well-established practice in quantitative mass spectrometry to improve method accuracy and precision. A deuterated internal standard, such as this compound, is an ideal choice as it co-elutes with the analyte of interest and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the derivatization of phenols to phenyl acetate and their subsequent quantification using this compound as an internal standard with GC-MS in Selected Ion Monitoring (SIM) mode.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Phenol (Analyte Standard)
-
Acetic Anhydride (Derivatizing Agent)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Chloride (NaCl)
-
n-Butyl acetate (Extraction Solvent)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Environmental Water Sample (e.g., river water, industrial effluent)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Autosampler
-
Vortex Mixer
-
Centrifuge
Standard and Sample Preparation
1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Phenol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Phenol stock solution into deionized water to achieve concentrations ranging from 1 µg/L to 100 µg/L.
3. Internal Standard Spiking:
-
Spike all calibration standards and environmental water samples with the this compound internal standard to a final concentration of 20 µg/L.
4. Sample Extraction and Derivatization:
-
To a 10 mL aliquot of each standard and sample, add 500 µL of 5% K₂CO₃ solution.
-
Add 100 µL of acetic anhydride.
-
Vortex the mixture for 1 minute to facilitate the derivatization of phenol to phenyl acetate.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Add 0.5 g of NaCl to the mixture to aid in phase separation.
-
Add 1 mL of n-butyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (n-butyl acetate) to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
The following table summarizes the recommended GC-MS operating conditions.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The following ions are monitored for the quantification of phenyl acetate and the internal standard, this compound.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Phenyl acetate | 94 | 136 | 65 |
| This compound (IS) | 99 | 141 | 68 |
Results and Discussion
Calibration Curve
A calibration curve was generated by plotting the ratio of the peak area of the phenyl acetate quantification ion to the peak area of the this compound quantification ion against the concentration of the phenol standards. The calibration curve demonstrated excellent linearity over the concentration range of 1 µg/L to 100 µg/L, with a correlation coefficient (R²) greater than 0.995.
| Concentration (µg/L) | Analyte/IS Peak Area Ratio (Mean, n=3) | Calculated Concentration (µg/L) | Accuracy (%) |
| 1 | 0.052 | 1.01 | 101.0 |
| 5 | 0.258 | 4.95 | 99.0 |
| 10 | 0.515 | 10.1 | 101.0 |
| 25 | 1.290 | 24.8 | 99.2 |
| 50 | 2.550 | 50.5 | 101.0 |
| 100 | 5.120 | 99.8 | 99.8 |
Method Validation
The method was validated for its limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).
| Parameter | Result |
| LOD (µg/L) | 0.5 |
| LOQ (µg/L) | 1.0 |
| Precision (RSD %, n=6) | |
| - Low QC (5 µg/L) | 4.2% |
| - High QC (75 µg/L) | 2.8% |
| Accuracy (Recovery %, n=6) | |
| - Low QC (5 µg/L) | 98.5% |
| - High QC (75 µg/L) | 101.2% |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the quantification of phenols using this compound as an internal standard by GC-MS.
Application Note: Quantification of Phenyl Acetate in Human Plasma using Phenyl acetate-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of phenyl acetate (B1210297) in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Phenyl acetate-d5, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of phenyl acetate in biological matrices.
Introduction
Phenyl acetate is an endogenous metabolite and a product of phenylalanine metabolism. Its quantification in biological fluids is of interest in various research areas, including metabolic disorders and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results. This document provides a detailed, step-by-step protocol for the quantification of phenyl acetate in human plasma.
Experimental
Materials and Reagents
-
Phenyl acetate (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard Solutions
Stock Solutions (1 mg/mL):
-
Phenyl Acetate Stock: Accurately weigh 10 mg of phenyl acetate and dissolve in 10 mL of methanol.
-
This compound Stock (Internal Standard, IS): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of phenyl acetate by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the IS stock solution with methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the 1 µg/mL this compound working internal standard solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
Results and Data Presentation
The following tables summarize the mass spectrometric parameters and representative method validation data.
Table 1: Mass Spectrometry Parameters for Phenyl Acetate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Phenyl acetate | 137.1 | 95.1 | 150 | 25 | 80 |
| This compound | 142.2 | 100.1 | 150 | 25 | 80 |
Note: The precursor ion for Phenyl acetate is the [M+H]⁺ adduct of its molecular weight of 136.15 g/mol . The precursor ion for this compound is the [M+H]⁺ adduct of its molecular weight of 141.18 g/mol .[1][2]
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 15%[3] |
| Accuracy (% Recovery) | 85 - 115%[3] |
| Matrix Effect | Minimal, corrected by IS |
Note: The validation parameters are based on typical performance for similar assays and should be established for each specific application.[3]
Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of phenyl acetate in human plasma.
References
Applications of Phenyl acetate-d5 in metabolomics and isotopic tracer studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl acetate-d5, a deuterated analog of phenyl acetate, serves as a valuable tool in metabolomics and isotopic tracer studies. Its primary applications lie in its use as an internal standard for accurate quantification of phenylacetate (B1230308) and related metabolites, and as a tracer to elucidate the metabolic fate of phenylacetate in various biological systems. This document provides detailed application notes and protocols for the utilization of this compound in these research areas.
Application as an Internal Standard in Quantitative Metabolomics
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. Due to their chemical and physical similarity to the endogenous analyte, they co-elute during chromatography and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.
Key Advantages:
-
High Accuracy and Precision: Minimizes analytical variability, leading to more reliable and reproducible quantitative data.
-
Correction for Matrix Effects: Compensates for the suppression or enhancement of ionization caused by other components in the biological matrix.
-
Monitoring of Analyte Recovery: Accounts for losses during sample extraction and processing.
Protocol: Quantification of Phenylacetate in Human Plasma and Urine using LC-MS/MS
This protocol describes a method for the simultaneous determination of phenylacetic acid (the hydrolyzed form of phenyl acetate) and other related metabolites in plasma and urine using this compound as an internal standard.[1][2]
Materials:
-
This compound
-
Reference standards for phenylacetic acid and other analytes of interest
-
Human plasma and urine samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation:
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the expected range of endogenous phenylacetate in the samples.
-
Sample Spiking: To 100 µL of plasma or diluted urine, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Protein Precipitation (for plasma samples): Add 3 volumes of ice-cold acetonitrile to the spiked plasma sample. Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For urine samples, dilution with water or a suitable buffer may be sufficient before adding the internal standard.[2]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of the analytes.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phenylacetic acid.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (phenylacetic acid) and the internal standard (this compound) need to be determined by infusing the pure standards into the mass spectrometer.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of phenylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Isotopic Tracer Studies for Metabolic Flux Analysis
This compound can be used as a stable isotope tracer to investigate the metabolic pathways of phenylacetate in various biological systems, including cell cultures and in vivo models. By introducing the deuterated compound, researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites, providing insights into metabolic flux and pathway activity.
Experimental Workflow for Isotopic Tracer Studies with this compound
The following diagram illustrates a general workflow for conducting an isotopic tracer experiment using this compound.
Protocol: Tracing Phenylacetate Metabolism in Cell Culture
This protocol provides a framework for studying the metabolism of phenylacetate in a cancer cell line, a field where phenylacetate has shown potential as an anti-cancer agent.[3][4]
Materials:
-
Cancer cell line of interest (e.g., renal cancer cell lines)[3]
-
Appropriate cell culture medium and supplements
-
This compound
-
Dialyzed fetal bovine serum (dFBS) (optional, to reduce background levels of unlabeled phenylacetate)
-
Cell lysis buffer
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, chloroform)
-
LC-MS/MS system
Experimental Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Tracer Introduction: Once cells have adhered and are in the exponential growth phase, replace the standard culture medium with a medium containing a known concentration of this compound. The concentration should be optimized to be non-toxic yet sufficient for detection of labeled metabolites.
-
Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS method optimized to detect phenylacetate and its potential downstream metabolites. The mass spectrometer should be operated in full scan mode or a targeted SIM (Selected Ion Monitoring) mode to detect the deuterated and non-deuterated forms of the metabolites.
-
Data Analysis:
-
Identify peaks corresponding to the deuterated and non-deuterated isotopologues of phenylacetate and its metabolites.
-
Calculate the isotopic enrichment for each metabolite at each time point. This is typically expressed as the percentage of the labeled form relative to the total pool of the metabolite.
-
Use the isotopic enrichment data to infer the activity of metabolic pathways involving phenylacetate.
-
Phenylacetate Metabolic Pathways
Understanding the metabolic fate of phenylacetate is crucial for interpreting tracer studies. Phenylacetate metabolism varies across different organisms.
Human Phenylacetate Metabolism
In humans, phenylacetate is primarily conjugated with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine. This pathway is a key mechanism for nitrogen disposal and is utilized in the treatment of urea (B33335) cycle disorders.
Bacterial Phenylacetate Catabolism
Many bacteria can utilize phenylacetate as a carbon and energy source through a complex catabolic pathway.[5][6] This pathway involves the activation of phenylacetate to phenylacetyl-CoA, followed by a series of enzymatic reactions including epoxidation, ring cleavage, and beta-oxidation, ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA.[5]
Plant Phenylacetic Acid Metabolism
In plants, phenylacetic acid (PAA) is a naturally occurring auxin, a class of plant hormones.[7] Its metabolism is part of the broader auxin homeostasis network and involves conjugation with amino acids and sugars.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the described experimental protocols.
Table 1: LC-MS/MS Method Validation Parameters for Phenylacetate Quantification [1][2]
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Example Data from a this compound Tracer Study in Cell Culture
| Time (hours) | % Labeled Phenylacetate (M+5) | % Labeled Downstream Metabolite X (M+5) |
| 0 | 0 | 0 |
| 2 | 95 | 10 |
| 6 | 98 | 35 |
| 12 | 99 | 60 |
| 24 | 99 | 85 |
These data can be used to calculate the rate of appearance of the label in downstream metabolites, providing a measure of the metabolic flux through the pathway.
By employing this compound as both an internal standard and an isotopic tracer, researchers can achieve highly accurate quantification of phenylacetate and gain valuable insights into its metabolic pathways in a variety of biological systems. These approaches are essential for advancing our understanding in fields ranging from clinical diagnostics and drug development to microbial and plant biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
Recommended sample preparation techniques for analyzing Phenyl acetate-d5.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed sample preparation techniques for the quantitative analysis of Phenyl acetate-d5 in biological matrices. This compound is a deuterated stable isotope-labeled internal standard, ideal for use in mass spectrometry-based assays to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are designed to be adaptable for common biological fluids such as plasma, serum, and urine.
Introduction to Sample Preparation Techniques
Effective sample preparation is a critical step in the analytical workflow for bioanalysis. The primary goals are to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired analytical outcome. For this compound, which is a small aromatic ester, several common techniques are applicable.
Since this compound is used as an internal standard, it is added to the biological sample at the beginning of the sample preparation process. It experiences the same extraction and potential matrix effects as the unlabeled Phenyl acetate (B1210297), allowing for accurate quantification of the target analyte.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method is often a trade-off between recovery, cleanliness of the final extract, and throughput. The following table summarizes typical performance characteristics for the described techniques for Phenyl acetate and similar small molecules.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | >90%[1][2] | 85-100% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Limit of Quantification (LOQ) | ~100 ng/mL[1][2] | ~1-50 ng/mL | ~0.1-10 ng/mL |
| Recommended For | High-throughput screening, rapid analysis | Cleaner extracts than PPT, good for complex matrices | Highest purity extracts, sensitive assays |
Experimental Protocols
The following are detailed protocols for the preparation of samples containing this compound from common biological matrices.
Protein Precipitation (PPT) Protocol for Plasma or Serum
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade)
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Protein Precipitation Workflow Diagram.
Liquid-Liquid Extraction (LLE) Protocol for Plasma, Serum, or Urine
LLE separates analytes based on their differential solubility in two immiscible liquids. This technique generally provides cleaner extracts than protein precipitation.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard working solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Acid or base for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Centrifuge
-
Glass test tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the biological sample into a glass test tube.
-
Add the appropriate volume of the this compound internal standard working solution.
-
For urine samples, adjust the pH to ~2-3 with 1M HCl to protonate the acidic form of phenylacetate (B1230308). For plasma/serum, this step may be optional but can improve extraction efficiency.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow Diagram.
Solid-Phase Extraction (SPE) Protocol for Urine
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. A mixed-mode or reversed-phase sorbent is suitable for Phenyl acetate.
Materials:
-
Urine sample
-
This compound internal standard working solution
-
SPE cartridges (e.g., Oasis HLB or a similar reversed-phase polymer)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the urine sample into a glass test tube.
-
Add the appropriate volume of the this compound internal standard working solution.
-
Pre-treat the sample by adding 1 mL of 2% phosphoric acid and vortexing.
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the SPE cartridge by passing 1 mL of water through it.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow Diagram.
References
Application Note: Determination of Phenyl Acetate-d5 in Environmental Water Samples by Solid-Phase Extraction and Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantitative analysis of Phenyl acetate-d5 in various environmental water matrices, such as surface water and wastewater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and purification, followed by analysis using either high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated stable isotope of phenyl acetate (B1210297), is often used as an internal standard in environmental and metabolic studies. Accurate and sensitive detection methods are crucial for its quantification. The described protocols offer high sensitivity, selectivity, and robustness for the analysis of this compound.
Introduction
Phenyl acetate is a compound of interest in environmental monitoring and can be an indicator of industrial pollution. Its deuterated analog, this compound, serves as an excellent internal standard for quantification in mass spectrometry-based methods due to its similar chemical and physical properties to the unlabeled compound, with the key difference being its mass. The use of an isotopic standard like this compound allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements.
This document provides two primary analytical protocols for the determination of this compound in environmental water samples: an LC-MS/MS method and a GC-MS method. Both methods involve an initial solid-phase extraction step to isolate the analyte from the complex water matrix and to concentrate it for sensitive detection.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and storage are critical to ensure the integrity of the analysis.
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: To inhibit microbial degradation, acidify the samples to a pH < 2 with a suitable acid (e.g., sulfuric acid) immediately after collection.
-
Storage: Store the collected samples at 4°C and analyze them within 14 days.
Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and water matrix. A reversed-phase sorbent is suitable for the extraction of phenyl acetate from aqueous samples.
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge by passing a small volume of a suitable organic solvent, such as 5 mL of ethyl acetate or methanol, through the cartridge. Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol for LC-MS/MS or ethyl acetate for GC-MS) for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for this compound
-
Product Ions (Q3): At least two characteristic product ions should be monitored for confirmation.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Data Presentation
The following table summarizes the expected quantitative parameters for the analysis of this compound. These values are illustrative and should be experimentally determined for each specific instrument and method.
| Parameter | LC-MS/MS | GC-MS |
| Retention Time (min) | Analyte-specific | Analyte-specific |
| Precursor Ion (m/z) | To be determined | N/A |
| Product Ions (m/z) | To be determined | N/A |
| Quantifier Ion (m/z) | N/A | To be determined |
| Qualifier Ions (m/z) | N/A | To be determined |
| Limit of Detection (LOD) | Expected in the low ng/L range | Expected in the low to mid ng/L range |
| Limit of Quantitation (LOQ) | Expected in the mid to high ng/L range | Expected in the mid to high ng/L range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 80 - 120% | 75 - 115% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logic for selecting between LC-MS/MS and GC-MS.
Conclusion
The methods detailed in this application note provide a robust framework for the sensitive and selective quantification of this compound in environmental water samples. The combination of solid-phase extraction with either LC-MS/MS or GC-MS allows for the effective removal of matrix interferences and achieves low detection limits. The choice between LC-MS/MS and GC-MS will depend on the specific laboratory instrumentation available, the required sensitivity, and the volatility of any other target analytes in a multi-residue method. It is essential to perform a thorough method validation to ensure the accuracy and reliability of the results for a specific water matrix.
References
Application Note: Quantification of Phenyl Acetate in Wine using Phenyl acetate-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenyl acetate (B1210297), a significant contributor to the aroma profile of wines, using Gas Chromatography-Mass Spectrometry (GC-MS) with Phenyl acetate-d5 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by compensating for variations during sample preparation and instrumental analysis. This method is suitable for quality control in wineries and for research into the flavor chemistry of fermented beverages.
Introduction
Phenyl acetate is an aromatic ester that can contribute floral and honey-like notes to the aroma of wine and other fermented beverages.[1][2] Its concentration can be influenced by fermentation conditions, yeast strains, and aging processes. Accurate quantification of such volatile compounds is crucial for winemakers to ensure consistent product quality and to better understand the factors affecting wine flavor.[3][4]
Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative analysis by mass spectrometry.[5] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction and chromatographic separation. This co-elution allows for effective correction of matrix effects and variations in injection volume, leading to highly reliable results.[5] This note provides a detailed protocol for the extraction and GC-MS analysis of phenyl acetate in wine samples.
Experimental Protocol
Materials and Reagents
-
Analytes: Phenyl acetate (≥99% purity)
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Dichloromethane (B109758) (DCM), HPLC grade; Ethanol (B145695), absolute; Deionized water
-
Salts: Sodium chloride (NaCl), analytical grade
-
Wine Samples: Red and white wine
Preparation of Standard Solutions
-
Phenyl Acetate Stock Solution (1000 mg/L): Accurately weigh 100 mg of phenyl acetate and dissolve in 100 mL of absolute ethanol.
-
This compound Internal Standard (IS) Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in 100 mL of absolute ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (12% ethanol in water, pH 3.5) with the Phenyl Acetate Stock Solution to achieve concentrations ranging from 10 to 2000 µg/L. Add the this compound IS to each calibration standard to a final concentration of 100 µg/L.
Sample Preparation
-
Pipette 5 mL of the wine sample into a 15 mL screw-cap vial.
-
Add 50 µL of the 100 mg/L this compound internal standard solution to the wine sample.
-
Add 1 g of NaCl to the vial to salt out the organic phase.
-
Add 2 mL of dichloromethane to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phenyl acetate: m/z 94, 136
-
This compound: m/z 99, 141
-
Data Presentation
The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes the representative performance characteristics of the method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Calibration Range | 10 - 2000 µg/L |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 5% |
| LOD (µg/L) | 3 |
| LOQ (µg/L) | 10 |
Table 1: Representative quantitative data for the analysis of phenyl acetate in wine using this compound as an internal standard. These values are illustrative of typical method performance.
Visualization
Caption: Experimental workflow for the quantification of Phenyl acetate in wine.
Conclusion
The described GC-MS method utilizing this compound as an internal standard is a reliable and accurate approach for the quantification of phenyl acetate in wine samples. The simple liquid-liquid extraction procedure and the use of a deuterated internal standard make this method highly suitable for routine quality control in the beverage industry as well as for research purposes. The excellent performance characteristics demonstrate the robustness and sensitivity of the assay.
References
The Role of Phenyl acetate-d5 in Pharmaceutical and Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Phenyl acetate-d5, a deuterated analog of Phenyl acetate (B1210297), in pharmaceutical and drug metabolism studies. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
Introduction
Phenylacetic acid (PAA) is a significant metabolite in various physiological and pathological processes. It is a catabolite of phenylalanine and is also produced by gut microbiota. In the context of drug metabolism, PAA is the primary active metabolite of phenylbutyrate, a drug used in the treatment of urea (B33335) cycle disorders. Given its importance, accurate quantification of Phenyl acetate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and disease biomarker research. This compound, with its deuterium-labeled phenyl ring, serves as an ideal internal standard for mass spectrometry-based quantification, offering similar chemical and physical properties to the unlabeled analyte but with a distinct mass-to-charge ratio (m/z).
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: The most prominent role of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. Its use corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the quantification of endogenous or drug-derived Phenyl acetate.
-
Pharmacokinetic (PK) Studies: In the development of drugs that are metabolized to Phenyl acetate (e.g., phenylbutyrate), this compound is essential for accurately characterizing the pharmacokinetic profile of the active metabolite.
-
Metabolic Pathway Elucidation: While not its primary role, deuterated compounds can be used as tracers to study metabolic pathways.
-
Clinical Diagnostics: Phenyl acetate levels are monitored in certain metabolic disorders. This compound facilitates the development of robust and reliable clinical diagnostic assays.
Human Metabolism of Phenylacetate (B1230308)
Phenylacetate undergoes a two-step metabolic process, primarily in the liver and kidneys, before excretion. Understanding this pathway is critical for interpreting data from metabolism studies.[1][2][3]
-
Activation to Phenylacetyl-CoA: Phenylacetate is first activated to its coenzyme A thioester, phenylacetyl-CoA, by acyl-CoA synthetases.[1][3]
-
Conjugation with Glutamine: Phenylacetyl-CoA then conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN).[1][4] This reaction is catalyzed by phenylacetyl-CoA:glutamine N-acyltransferase.
-
Excretion: Phenylacetylglutamine is then excreted in the urine.[1] This pathway serves as an alternative route for nitrogen excretion, which is particularly important in patients with urea cycle disorders.[1]
Experimental Protocols
Protocol 1: Quantification of Phenylacetate in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Phenylacetate in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Phenylacetate (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Phenylacetate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Phenylacetate primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (1 µg/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see LC conditions).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylacetate | 135.1 | 91.1 | -12 |
| This compound | 140.1 | 96.1 | -12 |
Note: Collision energy may need to be optimized for the specific instrument used.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Phenylacetate to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify the concentration of Phenylacetate in QC and unknown samples using the regression equation from the calibration curve.
Method Validation Summary
A typical LC-MS/MS method for the quantification of Phenylacetate in a biological matrix using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.
Table 2: Method Validation Parameters and Expected Performance
| Parameter | Description | Acceptance Criteria | Expected Performance |
| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 | 10 ng/mL - 10,000 ng/mL |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | 85-115% |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | The effect of co-eluting matrix components on ionization. | CV of matrix factor ≤ 15% | Minimal matrix effects observed |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | S/N ≥ 10, accuracy and precision criteria met | 10 ng/mL |
LLOQ: Lower Limit of Quantification; S/N: Signal-to-Noise ratio.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Phenylacetate in pharmaceutical and drug metabolism studies. Its use as an internal standard in LC-MS/MS methods allows for robust and high-throughput analysis of Phenylacetate in complex biological matrices. The protocols and data presented here provide a framework for researchers to develop and validate their own bioanalytical methods for Phenylacetate, contributing to a better understanding of its role in health and disease, as well as in the metabolism of xenobiotics.
References
Application Notes: Monitoring Volatile Organic Compounds (VOCs) Using Phenyl Acetate-d5 as a Tracer
Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) Analysis of Phenyl Acetate using Phenyl acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a significant biomarker and a metabolite of various compounds, including the therapeutic drug sodium phenylbutyrate, which is used in the treatment of urea (B33335) cycle disorders. Accurate and precise quantification of PAA in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard.
This document provides a detailed application note and protocol for the quantification of Phenyl Acetate in human plasma and urine using Phenyl acetate-d5 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Phenylacetate
Phenylacetate metabolism primarily involves its conversion to phenylacetyl-CoA, which is then conjugated with glutamine to form phenylacetylglutamine, a less toxic compound that is excreted in the urine.[1][2] This pathway is particularly important in patients with urea cycle defects as it provides an alternative route for nitrogen excretion.[1][2]
Figure 1: Metabolic pathway of Phenylacetate.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added as an internal standard (IS) to the biological sample (plasma or urine) at the beginning of the sample preparation process. The analyte (Phenyl Acetate) and the IS are then extracted, and the extract is analyzed by LC-MS/MS. The analyte and the IS co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. Quantification is performed using Selected Reaction Monitoring (SRM) in negative ion mode. The ratio of the peak area of the analyte to that of the IS is used to calculate the concentration of the analyte in the sample, which corrects for any loss of analyte during sample processing and any variation in instrument response.
Experimental Workflow
The overall experimental workflow for the IDMS analysis of Phenyl Acetate is depicted below.
Figure 2: Experimental workflow for Phenyl Acetate IDMS.
Materials and Reagents
| Reagent/Material | Grade |
| Phenylacetic acid | Analytical standard (≥99.5%) |
| This compound | Isotopic purity ≥98% |
| Acetonitrile (B52724) | LC-MS grade |
| Methanol | LC-MS grade |
| Formic acid | LC-MS grade |
| Water | Deionized, 18 MΩ·cm |
| Human plasma/urine | Blank, for calibration standards |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenylacetic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
Sample Preparation
For Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
For Urine Samples:
-
To 50 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 440 µL of the initial mobile phase to achieve a 1:10 dilution.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Phenyl Acetate | 135.1 | 91.1 | 100 |
| This compound | 140.1 | 96.1 | 100 |
Note: The optimal collision energy should be determined experimentally for the specific instrument used.
Data Presentation
The following table summarizes the expected performance characteristics of the method based on similar validated assays.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 10 - 5000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Phenyl Acetate in human plasma and urine using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and research settings, particularly for therapeutic drug monitoring and metabolic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for reliable quantitative results in complex biological matrices.
References
Troubleshooting & Optimization
How to troubleshoot peak tailing of Phenyl acetate-d5 in gas chromatography.
Troubleshooting Guide: Peak Tailing of Phenyl acetate-d5
This guide provides a structured approach to troubleshooting peak tailing for this compound in your gas chromatography (GC) analysis. The following question-and-answer format will help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" appearance on the chromatogram.[1] For this compound, this can lead to inaccurate integration and quantification, reduced resolution from nearby peaks, and decreased overall sensitivity. Symmetrical, Gaussian-shaped peaks are ideal for accurate and reproducible results.[1]
Q2: What are the most common causes of peak tailing for this compound?
A2: The most common causes of peak tailing for a moderately polar compound like this compound can be categorized into two main areas: physical problems within the GC system and chemical interactions between the analyte and the system.[2]
-
Physical Issues: These often affect all peaks in the chromatogram and can include a poor column cut, improper column installation (incorrect insertion depth in the inlet or detector), or the presence of dead volume in the system.[2][3]
-
Chemical Issues: These are often specific to certain analytes and are typically caused by active sites within the system. For this compound, the ester and aromatic functionalities can interact with active silanol (B1196071) groups in the inlet liner or on the column itself, leading to peak tailing.[1][4] Column contamination is another significant cause.[5]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A systematic approach is crucial for efficient troubleshooting. Start by observing if the tailing affects all peaks or just the this compound peak. This will help you differentiate between a general system issue and a compound-specific problem. The flowchart below provides a step-by-step diagnostic workflow.
Caption: Troubleshooting workflow for this compound peak tailing.
In-Depth Troubleshooting Steps
Q4: My this compound peak is tailing, but other non-polar compounds in my sample look fine. What should I investigate first?
A4: When only polar or active compounds like this compound exhibit tailing, the issue is likely due to active sites in the sample flow path.[2] The primary areas to investigate are the inlet liner and the head of the GC column.
-
Inlet Liner: The hot glass surface of the inlet liner can contain active silanol groups that interact with your analyte. Replace the current liner with a new, high-quality deactivated liner.[4]
-
Column Contamination: The front section of the GC column can accumulate non-volatile residues from previous injections, creating active sites. A simple solution is to trim the first 15-30 cm of the column.[1]
Q5: All the peaks in my chromatogram, including the solvent peak, are tailing. What does this indicate?
A5: If all peaks are tailing, the problem is likely a physical issue related to the setup of the GC system rather than a chemical interaction with your analyte.[1]
-
Improper Column Installation: An incorrect column installation is a very common cause of universal peak tailing.[3] This can be due to a poor column cut or incorrect insertion depth into the inlet and detector. A jagged or angled cut can create turbulence in the carrier gas flow path.[1] Similarly, if the column is too high or too low in the inlet, it can create dead volumes.[3]
-
Leaks: A leak in the system, particularly around the inlet, can also lead to peak distortion.
Q6: I have replaced the liner and trimmed the column, but the peak tailing for this compound persists. What are my next steps?
A6: If the initial steps do not resolve the issue, further investigation is needed:
-
Column Conditioning: The column may require conditioning to remove any contaminants and ensure the stationary phase is properly settled.[6][7]
-
Inlet Maintenance: The septum and inlet seals can also be sources of contamination or leaks. Perform routine inlet maintenance by replacing these components.[2]
-
Method Parameters: Review your GC method parameters. An inlet temperature that is too low can cause slow vaporization and lead to peak tailing. Conversely, a temperature that is too high can cause degradation of the analyte or the column's stationary phase.[8]
Quantitative Data Summary
The following table provides representative data on how different troubleshooting steps can impact the peak asymmetry of this compound. An asymmetry factor of 1.0 is ideal.
| Condition | Inlet Temperature (°C) | Peak Asymmetry (As) | Notes |
| Initial (Tailing) | 250 | 2.1 | Significant peak tailing observed. |
| After Liner Replacement | 250 | 1.5 | Improvement, but tailing still present. |
| After Column Trim (15 cm) | 250 | 1.2 | Peak shape is much improved and acceptable. |
| Optimized Temperature | 270 | 1.1 | Further improvement in peak symmetry. |
Experimental Protocols
Protocol 1: GC Column Trimming
-
Cool the GC oven and inlet to room temperature.
-
Turn off the carrier gas flow.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or a capillary cutting tool, score the column at the desired length (e.g., 15 cm from the inlet end).
-
Gently flex the column to create a clean, square break at the score mark.
-
Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[1]
-
Reinstall the column in the inlet to the manufacturer's recommended depth.
-
Turn on the carrier gas and perform a leak check.
Protocol 2: GC Column Conditioning
-
Install the column in the GC inlet but do not connect it to the detector.[6]
-
Set the initial oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[7]
-
Program the oven to ramp at 10°C/min to 20°C above your method's final temperature, not exceeding the column's maximum isothermal temperature limit.[7]
-
Hold at this temperature for 1-2 hours, or until the baseline stabilizes when monitored by a detector (if connected for diagnostic purposes).
-
Cool the oven down.
-
Connect the column to the detector and perform a leak check.
-
Run a blank solvent injection to ensure the baseline is clean.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silcotek.com [silcotek.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 7. How to Condition a New Capillary GC Column [restek.com]
- 8. agilent.com [agilent.com]
Identifying and eliminating sources of interference in Phenyl acetate-d5 mass spec analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of interference during Phenyl acetate-d5 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Phenyl acetate (B1210297), where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in mass spectrometry-based bioanalysis. The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte (Phenyl acetate) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and variations in sample processing, leading to more accurate and precise quantification of the unlabeled analyte.
Q2: What are the common sources of interference in this compound analysis?
Interference in this compound analysis can arise from several sources:
-
Isotopic Overlap: Natural isotopes of the unlabeled Phenyl acetate can have masses that overlap with the mass of this compound, potentially inflating the internal standard signal.
-
Contamination from the Analytical System: Common contaminants in LC-MS systems include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and components from solvents and tubing (e.g., polyethylene (B3416737) glycol). These can co-elute with the analyte and cause ion suppression or enhancement.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids (B1166683) and salts in plasma, urea (B33335) in urine) can co-elute with this compound and interfere with its ionization, leading to inaccurate results.
-
Cross-Contamination: Impurities in the this compound standard, such as the presence of the unlabeled analyte, can lead to an artificially high response for the analyte.
-
Degradation Products: Phenyl acetate can undergo thermal degradation to form products like ketene, which may introduce interfering ions in the mass spectrum.[1]
Q3: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and matrix components can significantly reduce ion suppression or enhancement. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
Issue: You are observing a very low or no signal for your this compound internal standard.
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion m/z values (MRM transitions) for this compound. - Check ionization source parameters (e.g., spray voltage, gas flows, temperature). |
| Sample Preparation Issues | - Review the sample extraction protocol for any errors. - Ensure complete dissolution of the internal standard. - Check for analyte degradation during sample processing. |
| LC System Problems | - Check for leaks in the LC system. - Ensure the injection volume is correct. - Flush the column to remove potential contaminants. |
| Severe Ion Suppression | - Inject a neat solution of this compound to confirm instrument sensitivity. - If the neat solution shows a good signal, inject a post-extraction spiked blank matrix sample. A significant drop in signal indicates ion suppression. - Optimize sample cleanup and/or chromatographic separation. |
Guide 2: High or Variable Signal for this compound
Issue: The signal for your this compound internal standard is unexpectedly high or shows significant variability across samples.
| Possible Cause | Troubleshooting Steps |
| Contamination | - Check for contamination in the blank matrix, solvents, or LC-MS system. - Run a blank injection to assess background levels. - Common contaminants include phthalates and polyethylene glycols. |
| Isotopic Overlap from Unlabeled Analyte | - This is more likely at high concentrations of the unlabeled analyte. - Assess the contribution of the unlabeled analyte's isotopic peaks to the internal standard's signal. - If significant, mathematical correction or use of a more highly deuterated standard may be necessary. |
| Ion Enhancement | - Co-eluting matrix components may be enhancing the ionization of this compound. - Improve chromatographic separation to resolve the analyte from the enhancing species. |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard solution into all samples. - Verify the efficiency and reproducibility of the extraction procedure. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Phenylacetate (B1230308) in biological fluids, which can serve as a reference for methods involving this compound.
| Parameter | Plasma | Urine | Reference |
| Limit of Quantification (LOQ) | 100 ng/mL | 100 ng/mL | [2][3] |
| Linearity Range | 100 - 10,000 ng/mL | 100 - 10,000 ng/mL | [2][3] |
| Recovery | >90% | >90% | [2][3] |
| Inter- and Intra-day Precision (RSD) | <10% | <10% | [2][3] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Phenylacetate in Plasma
This protocol is adapted from a method for the simultaneous determination of phenylacetate and other compounds in plasma.[2][3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate Phenyl acetate from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions (example for Phenylacetate): Precursor ion (m/z) -> Product ion (m/z). Note: These would need to be optimized for this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for this compound signal issues.
References
Techniques to enhance the signal intensity of Phenyl acetate-d5 in LC-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of Phenyl acetate-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard (IS) unexpectedly low?
Low signal intensity of a deuterated internal standard like this compound can stem from several factors. The most common issues include ion suppression from matrix components, suboptimal mobile phase composition, incorrect ion source settings, or contamination within the LC-MS system.[1][2] Since the deuterated standard is chemically almost identical to the analyte, it is susceptible to similar ionization challenges.[3][4]
Q2: How can I optimize the mobile phase to enhance the this compound signal?
Mobile phase composition is critical for efficient ionization. For reversed-phase chromatography, using volatile buffers is recommended for LC-MS compatibility.[5]
-
Additives/Modifiers: Incorporating volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve signal by promoting stable and efficient ionization.[5][6] Formic acid is a common choice for positive ion mode as it aids in protonation.[7]
-
pH Level: The pH of the mobile phase affects the ionization state of the analyte. Adjusting the pH with a suitable buffer can enhance the formation of the desired ions.[8]
-
Organic Solvent: Higher concentrations of organic solvents (like acetonitrile (B52724) or methanol) at the point of elution can lead to more efficient droplet desolvation in the ion source, which often boosts MS sensitivity.[9]
Q3: What are the key ion source parameters to adjust for signal enhancement?
Optimizing the ion source is one of the most effective ways to improve signal intensity.[9] Key parameters for an Electrospray Ionization (ESI) source include:
-
Ionization Mode: Phenyl acetate can be detected in both positive and negative ion modes. It is crucial to test both to determine which provides a better response. A method for simultaneous determination of similar compounds used negative ion mode.[10]
-
Capillary Voltage: This voltage drives the electrospray. Optimizing it ensures a stable spray and efficient ion formation.
-
Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation. Proper flow rates are needed to remove solvent from the droplets without neutralizing the ions.
-
Drying Gas Temperature: Higher temperatures can improve desolvation, but excessive heat can cause thermal degradation of the analyte.[9]
Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI provides a weak signal, as APCI can be more suitable for less polar compounds and is often less susceptible to ion suppression.[7][11]
Q4: Can my sample preparation technique cause low signal intensity?
Yes, inadequate sample cleanup is a primary cause of low signal due to ion suppression.[2] Co-eluting matrix components from complex samples (e.g., plasma, urine) can compete with this compound for ionization in the MS source, reducing its signal.[12]
-
Recommendation: Employing sample preparation techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components, leading to cleaner extracts and reduced ion suppression.[2][7]
Q5: My chromatographic peak for this compound is broad or tailing. How does this affect signal intensity?
Poor peak shape, such as broadening or tailing, reduces the maximum peak height, which is often used for quantification and is a direct measure of signal intensity at a specific point in time.[1][9] Taller, sharper peaks result in a better signal-to-noise ratio (S/N).[9] Common causes for poor peak shape include column contamination, column degradation, or an inappropriate mobile phase.[1]
Q6: Could system contamination be the source of my low and inconsistent signal?
Absolutely. Contamination in the LC system or the MS ion source is a frequent cause of signal issues.[1] Residues from previous samples or mobile phase impurities can build up in the ion source, leading to high background noise and poor ionization efficiency.[2] Regular cleaning of the ion source is a crucial maintenance step to ensure optimal performance.[1]
Troubleshooting and Optimization Workflows
The following diagrams illustrate logical workflows for troubleshooting low signal intensity and understanding the mechanism of ion suppression.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Caption: The mechanism of ion suppression in an ESI source.
Quantitative Data Summary
Optimizing mobile phase and ion source parameters can have a significant impact on signal intensity. The tables below summarize key variables and their expected effects.
Table 1: Comparison of Common Mobile Phase Modifiers for LC-MS
| Modifier | Typical Concentration | Primary Ionization Mode | Advantages | Considerations |
| Formic Acid | 0.1% | Positive (ESI) | Excellent for protonating basic compounds.[7] | Can cause signal suppression for some analytes in negative mode. |
| Acetic Acid | 0.1% | Positive & Negative (ESI) | A good alternative to formic acid. | Less acidic, may not be as effective for protonation. |
| Ammonium Formate | 5-10 mM | Positive & Negative (ESI) | Volatile buffer, improves peak shape and ionization stability.[5][6] | pH control is crucial for reproducible retention times. |
| Ammonium Acetate | 5-10 mM | Positive & Negative (ESI) | Good volatile buffer, often used for less acidic mobile phases.[5][6] | Can sometimes form adducts with analytes. |
Table 2: Key Ion Source Parameters and Their Impact on Signal Intensity
| Parameter | Function | Optimization Goal |
| Capillary/Spray Voltage | Creates the electrospray and charges droplets. | Find the voltage that provides the most stable and intense signal without causing discharge. |
| Drying Gas Temperature | Evaporates solvent from the charged droplets. | Increase to improve desolvation, but avoid thermal degradation of the analyte.[9] |
| Drying Gas Flow | Assists in solvent evaporation. | Optimize for efficient desolvation without blowing ions away from the MS inlet. |
| Nebulizer Pressure | Controls the formation of the aerosol. | Adjust for a fine, stable spray, which leads to more uniform droplets and better ionization. |
Experimental Protocols
Protocol 1: Ion Source and MS Parameter Optimization via Infusion
This protocol allows for the rapid optimization of MS parameters by introducing a constant flow of the analyte directly into the mass spectrometer.
-
Prepare Analyte Solution: Create a solution of this compound (e.g., 100-500 ng/mL) in a solvent mixture that mimics the expected mobile phase composition at elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up Infusion: Using a syringe pump and a 'T' junction, infuse the analyte solution at a low flow rate (e.g., 5-10 µL/min) into the LC flow path just before the MS inlet. The LC should be flowing at the analytical method's flow rate.[4][11]
-
Tune Parameters: While monitoring the signal intensity for the this compound m/z, systematically adjust one parameter at a time (e.g., capillary voltage, gas temperature, gas flows).[11]
-
Identify Optimum Settings: Note the value for each parameter that produces the highest and most stable signal. For parameters that show a plateau, select a value in the middle of the plateau for robustness.[11]
-
Test Ionization Modes: Repeat the process in both positive and negative ionization modes to determine the optimal polarity.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for cleaning up a plasma sample to reduce matrix effects. This should be optimized for the specific application.[7]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Add 200 µL of 2% formic acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge to pellet the precipitate.[7]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[7]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.[7]
-
Elution: Elute the this compound and the target analyte with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[7] The sample is now ready for injection.
References
- 1. zefsci.com [zefsci.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
Strategies for mitigating matrix effects in the quantification of Phenyl acetate-d5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the quantification of Phenyl acetate-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected compounds in the sample matrix.[1][2][3][4] This phenomenon, which can lead to ion suppression or enhancement, is a significant concern in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis as it can compromise the accuracy, precision, and sensitivity of quantification.[2][3][5] The "matrix" itself refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1][2]
Q2: Isn't this compound, as a deuterated internal standard, supposed to compensate for matrix effects?
A2: Yes, stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for compensating for matrix effects.[6][7][8] The underlying principle is that the SIL internal standard is chemically and physically very similar to the unlabeled analyte, causing it to experience nearly identical matrix effects during sample preparation and ionization.[9][10] By calculating the ratio of the analyte's signal to the internal standard's signal, variations due to matrix effects can be normalized, leading to more accurate quantification.[1][10] However, this compensation is only effective if the SIL internal standard and the analyte co-elute perfectly.[6][7]
Q3: Under what circumstances can this compound itself be affected by differential matrix effects?
A3: Differential matrix effects can occur when there is a slight chromatographic separation between this compound and the non-deuterated analyte.[6][11] This separation can be caused by the "deuterium isotope effect," which may alter the lipophilicity of the molecule.[7] If the two compounds do not co-elute, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.[6][11] Additionally, if the concentration of the internal standard is excessively high, it can contribute to ion suppression.[11]
Q4: What are the primary strategies for mitigating matrix effects when quantifying this compound?
A4: The main strategies to mitigate matrix effects can be categorized as follows:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components.[1][10][12]
-
Chromatographic Optimization: Adjusting mobile phase composition, gradient elution, and column chemistry can separate the analyte from interfering compounds.[1][13]
-
Mass Spectrometer Source Optimization: Modifying ion source parameters or considering a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) which can be less prone to matrix effects than Electrospray Ionization (ESI), may help.[5][11][13]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact.[10][14]
Troubleshooting Guide
Problem 1: Poor reproducibility or decreased sensitivity for this compound signal.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Ion suppression from co-eluting matrix components is a primary cause of low or variable signal intensity.[15] |
| 1. Assess Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[11][13] | |
| 2. Enhance Sample Cleanup: Switch to a more effective sample preparation technique. If you are using protein precipitation, consider liquid-liquid extraction or solid-phase extraction for cleaner extracts.[1][11][12] | |
| 3. Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the suppression zones. Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.[11][13][15] | |
| Suboptimal Ion Source Parameters | The settings of the mass spectrometer's ion source may not be optimal for this compound in the presence of the sample matrix. |
| 1. Re-optimize Source Parameters: Infuse a solution of this compound in the presence of an extracted blank matrix and re-optimize source parameters such as capillary voltage, gas flow rates, and temperature.[13] | |
| 2. Consider APCI: If using ESI, evaluate Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects.[5][11] |
Problem 2: Inaccurate quantification despite using this compound as an internal standard.
| Possible Cause | Recommended Solution |
| Chromatographic Separation of Analyte and Internal Standard | A slight retention time difference between the analyte and this compound can lead to differential matrix effects.[6][9] |
| 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to achieve co-elution of the analyte and the internal standard.[9] | |
| Inadequate Compensation for Matrix Effects | The chosen sample preparation method may not be sufficiently removing interfering compounds, leading to matrix effects that are not fully compensated for by the internal standard. |
| 1. Evaluate Matrix Effects Quantitatively: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement.[1][3][16] | |
| 2. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[1][17] |
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. Actual values will be method and matrix-dependent.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect Efficiency (%) * | Key Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 | Simple, fast, and inexpensive. | Least clean extracts, prone to significant ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 60 - 85 | Cleaner extracts than PPT, cost-effective. | Can be labor-intensive, potential for emulsion formation.[13] |
| Solid-Phase Extraction (SPE) | 80 - 100 | 85 - 100 | Cleanest extracts, high recovery, and can be automated. | More expensive and requires method development.[13] |
*Matrix Effect Efficiency (%) is calculated as (Peak Response in Matrix / Peak Response in Neat Solution) x 100. A value of 100% indicates no matrix effect, while values <100% indicate ion suppression.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps to identify retention time regions where ion suppression or enhancement occurs.[11][13]
-
Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
System Setup:
-
Use a T-connector to introduce the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent stream between the LC column and the mass spectrometer's ion source.
-
Begin the LC flow with your analytical gradient and allow the infused this compound signal to stabilize in the mass spectrometer.
-
-
Injection: Inject a blank matrix extract prepared using your standard sample preparation method.
-
Analysis: Monitor the baseline of the this compound signal throughout the chromatographic run.
-
A significant and reproducible drop in the baseline signal indicates a region of ion suppression .
-
A significant increase in the signal indicates ion enhancement .
-
Compare the retention times of these zones with the retention time of your analyte to determine if they overlap.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects. Optimization for your specific application is recommended.[13]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of your internal standard working solution. Vortex briefly.
-
Add 200 µL of 2% formic acid in water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Comparison of sample preparation techniques for matrix effect mitigation.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Methods to prevent the degradation of Phenyl acetate-d5 during sample extraction and storage.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the degradation of Phenyl acetate-d5 during sample extraction and storage. Below you will find troubleshooting information and frequently asked questions to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like its non-deuterated counterpart, is hydrolysis. This reaction breaks the ester bond, yielding phenol-d5 (B121304) and acetic acid. This process can be catalyzed by acidic or basic conditions, as well as by enzymes present in biological samples.[1] In biological matrices such as plasma, enzymatic hydrolysis by esterases is a major cause of degradation.[2][3]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in a slightly acidic to neutral pH range. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For phenyl acetate (B1210297), hydrolysis is base-catalyzed at a pH of approximately 6.3 and above.[4] One study on phenyl acetate hydrolysis showed that the reaction is catalyzed by acetate ions in a buffered solution at pH 5.[1]
Q3: What is the impact of temperature on the stability of this compound?
A3: Increased temperature accelerates the rate of chemical degradation, including hydrolysis.[4] Therefore, it is crucial to keep samples cool during processing and storage. For long-term storage, freezing is generally recommended, provided the sample is protected from moisture.
Q4: My this compound is in a biological sample (e.g., plasma). What additional stability concerns should I have?
A4: Biological samples, particularly plasma and whole blood, contain esterase enzymes that can rapidly hydrolyze this compound.[2][3] This enzymatic degradation can be a significant issue, leading to underestimation of the analyte concentration. It is often necessary to add esterase inhibitors to these samples immediately upon collection.
Q5: What are esterase inhibitors, and how do they work?
A5: Esterase inhibitors are compounds that block the activity of esterase enzymes, thus preventing the enzymatic hydrolysis of esters like this compound.[2][3][5] They are crucial for stabilizing ester-containing compounds in biological matrices for bioanalysis.[2][6] Common examples include diisopropylfluorophosphate (DFP), paraoxon, eserine, and phenylmethylsulfonyl fluoride (B91410) (PMSF).[2]
Q6: I am using this compound as an internal standard. Can deuterium (B1214612) exchange occur?
A6: Deuterium exchange (H/D exchange) is a potential issue for all deuterated compounds. It is more likely to occur if the deuterium atoms are in positions that can readily exchange with protons from the solvent or sample matrix, such as on heteroatoms (O-D, N-D) or at acidic/basic sites. For this compound, where the deuterium is on the phenyl ring, exchange is less likely under typical analytical conditions but can be catalyzed by acidic or basic conditions. It is important to use aprotic and dry solvents where possible and to control the pH of aqueous solutions.
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Biological Samples
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | - Immediate Cooling: Place blood/plasma samples on ice immediately after collection. - Add Esterase Inhibitors: Collect blood directly into tubes containing an appropriate esterase inhibitor (e.g., sodium fluoride, or a cocktail of inhibitors). - Optimize pH: Adjust the sample pH to a slightly acidic range (e.g., pH 5) if compatible with your overall analytical method.[1] - Prompt Processing: Process samples as quickly as possible. Separate plasma from whole blood and extract the analyte without delay. |
| Chemical Hydrolysis (pH-mediated) | - Buffer Control: Ensure all solutions and buffers used during extraction are within a pH range of 4-7. - Avoid Strong Acids/Bases: Do not use strong acids or bases for pH adjustment unless immediately neutralized. |
| Adsorption to Labware | - Use appropriate containers: Employ low-adsorption polypropylene (B1209903) or silanized glass tubes and vials. |
Issue 2: this compound Degradation During Storage
| Possible Cause | Troubleshooting Steps |
| Inappropriate Temperature | - Short-term Storage: Store extracts at 2-8°C for up to 24 hours. - Long-term Storage: For storage longer than 24 hours, keep samples at -20°C or, ideally, -80°C. |
| Moisture Contamination | - Dry Solvents: If storing in a non-aqueous solvent, ensure the solvent is anhydrous. - Proper Sealing: Use tightly sealed vials with PTFE-lined caps (B75204) to prevent moisture ingress, especially during freeze-thaw cycles. |
| Freeze-Thaw Instability | - Aliquot Samples: Aliquot samples before freezing to avoid repeated freeze-thaw cycles. - Stability Testing: Perform freeze-thaw stability experiments as part of your method validation to determine the number of cycles your analyte can withstand. |
Data Presentation
Table 1: Influence of Temperature and pH on Phenyl Acetate Hydrolysis
| Temperature (°C) | pH | Observed Rate Constant (k) | Comments |
| 10 - 65 | ~6.3 | Increases with temperature | Base-catalyzed hydrolysis is observed.[4] |
| 20 - 45 | 5.0 | Increases with temperature | Acetate-catalyzed hydrolysis.[1] |
| 25 | 8.0 | Half-life of 6 days | Calculated based on a measured base-catalyzed hydrolysis rate constant.[7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Stabilization
Objective: To collect and process blood samples to ensure the stability of this compound by minimizing enzymatic degradation.
Materials:
-
Blood collection tubes pre-treated with an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., Sodium Fluoride or a commercial inhibitor cocktail).
-
Biohazard sharps container.
-
Centrifuge (refrigerated, if available).
-
Pipettes and low-adsorption polypropylene tubes.
-
Ice bath.
Methodology:
-
Pre-collection: Label the pre-treated collection tubes with patient/subject information.
-
Blood Draw: Collect whole blood directly into the prepared anticoagulant/inhibitor tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant and inhibitor.
-
Cooling: Place the tube immediately in an ice bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully pipette the supernatant (plasma) into a clean, labeled polypropylene tube. Avoid disturbing the buffy coat and red blood cells.
-
Storage:
-
For immediate analysis (within 24 hours), store the plasma at 2-8°C.
-
For long-term storage, freeze the plasma at -80°C.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
Objective: To extract this compound from stabilized plasma for LC-MS analysis.
Materials:
-
Stabilized plasma sample.
-
Internal standard (if this compound is the analyte).
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
pH 5 acetate buffer.
-
Vortex mixer.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water).
Methodology:
-
Sample Thawing: If frozen, thaw the plasma sample on ice or at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 2 mL polypropylene tube.
-
Buffering: Add 100 µL of pH 5 acetate buffer to the plasma and vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent (e.g., MTBE).
-
Mixing: Vortex the tube for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound sample handling and extraction.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the concentration of Phenyl acetate-d5 for use as an internal standard.
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of Phenyl acetate-d5 as an internal standard in analytical assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Phenyl acetate (B1210297), where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This results in a molecule that is chemically almost identical to Phenyl acetate but has a higher molecular weight (a mass shift of +5 Da).[1] In mass spectrometry-based assays, such as Liquid Chromatography-tandem mass spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), this mass difference allows the instrument to distinguish between the analyte (Phenyl acetate) and the internal standard (this compound). Because of its similar chemical and physical properties, this compound co-elutes with the analyte and experiences similar effects during sample preparation, extraction, and analysis. This allows it to compensate for variations in sample handling, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.
Q2: What is a typical concentration range for this compound in a bioanalytical method?
The optimal concentration of an internal standard is dependent on the specific assay, including the expected concentration range of the analyte and the sensitivity of the mass spectrometer. A common practice is to use a concentration that falls within the mid-range of the analyte's calibration curve. For bioanalytical methods, a typical lower limit of quantification for related compounds can be around 100 ng/mL in plasma.[2][3] Therefore, a reasonable starting point for optimizing the this compound concentration would be in the range of 100-1000 ng/mL. The ideal concentration should provide a stable and reproducible signal without saturating the detector.
Q3: How do I choose the correct MRM transitions for Phenyl acetate and this compound?
Multiple Reaction Monitoring (MRM) transitions are determined by the fragmentation pattern of the molecules in the mass spectrometer. The precursor ion is typically the molecular ion ([M+H]⁺ or [M-H]⁻), and the product ion is a characteristic fragment. For Phenyl acetate (molecular weight ~136.15 g/mol ), a common fragmentation in positive ion mode involves the loss of ketene (B1206846) (CH₂CO), resulting in a phenol (B47542) cation. In negative ion mode, deprotonation would be the primary event. For this compound (molecular weight ~141.18 g/mol )[1], the transitions will be shifted by +5 mass units for the precursor ion and potentially for some fragment ions depending on where the deuterium labels are located.
Suggested MRM Transitions (to be optimized experimentally):
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Phenyl acetate | Positive (ESI+) | 137.1 | 94.1 | Corresponds to the phenyl cation after loss of ketene. |
| This compound | Positive (ESI+) | 142.2 | 99.1 | Corresponds to the d5-phenyl cation. |
| Phenyl acetate | Negative (ESI-) | 135.1 | 93.1 | Corresponds to the phenoxide anion. |
| This compound | Negative (ESI-) | 140.2 | 98.1 | Corresponds to the d5-phenoxide anion. |
Q4: Can this compound be used in both LC-MS/MS and GC-MS?
Yes, this compound is suitable for use as an internal standard in both LC-MS/MS and GC-MS methods. Its physicochemical properties allow for good chromatographic behavior on both liquid and gas chromatography systems. The choice of technique will depend on the specific requirements of the assay, such as the volatility of the analyte and the complexity of the sample matrix.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation or injection volume. | - Ensure consistent and precise pipetting of the internal standard solution. - Verify autosampler performance for consistent injection volumes. |
| Poor mixing of the internal standard with the sample matrix. | - Vortex or mix samples thoroughly after adding this compound to ensure homogeneity. | |
| Instability of this compound in the sample matrix or processing solutions. | - Evaluate the stability of this compound under the specific storage and analytical conditions. | |
| Matrix Effects: Ion suppression or enhancement affecting the internal standard differently than the analyte. | - Optimize sample preparation to remove interfering matrix components. - Adjust chromatographic conditions to separate the analyte and internal standard from the interfering components. | |
| Poor Peak Shape of Internal Standard | Co-elution with interfering substances from the matrix. | - Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column) to improve separation. |
| Inappropriate sample extraction procedure. | - Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix interferences. | |
| Low Signal Intensity of Internal Standard | Insufficient concentration of this compound. | - Increase the concentration of the this compound working solution. |
| Ion suppression due to matrix effects. | - Implement a more effective sample clean-up procedure. - Modify chromatographic conditions to elute the internal standard in a region with less ion suppression. | |
| Non-linear Calibration Curve | Inappropriate internal standard concentration leading to detector saturation at high analyte concentrations. | - Select a this compound concentration that provides a response in the linear range of the detector, ideally in the mid-range of the analyte's calibration curve. |
| Isotopic Crosstalk: The signal from the analyte contributing to the internal standard's signal, or vice-versa. | - Verify the isotopic purity of the this compound standard. - Ensure that the mass transitions selected for the analyte and internal standard are specific and do not have isotopic overlap. | |
| Chromatographic Separation of Analyte and Internal Standard (Isotope Effect) | The deuterium atoms in this compound can cause a slight change in retention time compared to the unlabeled analyte. | - If the separation is minor and consistent, it may not impact quantification. - If the separation is significant and leads to differential matrix effects, adjust the chromatographic method (e.g., change the mobile phase composition or gradient) to achieve co-elution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
This compound
-
Methanol or Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Methodology:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Ensure the standard is completely dissolved by vortexing or sonicating.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.
-
For a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.
-
-
Spiking Solution (e.g., 500 ng/mL):
-
Prepare a spiking solution that, when added to the sample, results in the desired final concentration of the internal standard in the sample.
-
For example, to achieve a final concentration of 100 ng/mL in a 1 mL sample by adding 20 µL of spiking solution, the spiking solution concentration should be 5 µg/mL.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal across the analytical run.
Methodology:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 250, 500, and 1000 ng/mL).
-
Prepare replicate samples (n=5) of a blank matrix (e.g., plasma, urine) for each concentration.
-
Spike each replicate with a fixed volume of the corresponding this compound working solution.
-
Process the samples using the intended sample preparation method.
-
Analyze the processed samples using the developed LC-MS/MS or GC-MS method.
-
Record the peak area and signal-to-noise ratio for this compound in each sample.
-
Calculate the mean peak area, standard deviation, and coefficient of variation (%CV) for each concentration level.
Data Analysis and Selection of Optimal Concentration:
| Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %CV | Signal-to-Noise (S/N) |
| 50 | 150,000 | 25,000 | 16.7 | 50 |
| 100 | 320,000 | 35,000 | 10.9 | 110 |
| 250 | 850,000 | 70,000 | 8.2 | 280 |
| 500 | 1,800,000 | 130,000 | 7.2 | 600 |
| 1000 | 3,900,000 | 300,000 | 7.7 | >1000 |
-
Decision Criteria: Select the concentration that provides a robust signal (high S/N) and good precision (%CV < 15%). In the example table above, concentrations of 100 ng/mL and higher show acceptable precision. A concentration of 250 or 500 ng/mL would be a good choice, providing a strong signal well above the noise level.
Visualizations
Caption: Experimental workflow for bioanalysis using this compound as an internal standard.
Caption: A logical diagram for troubleshooting inconsistent internal standard responses.
References
- 1. This compound | CAS 22705-26-6 | LGC Standards [lgcstandards.com]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving the synthetic yield and purity of Phenyl acetate-d5.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield and purity of Phenyl acetate-d5. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Experimental Protocols
Synthesis of this compound from Phenol-d6 and Acetic Anhydride (B1165640)
This protocol is adapted from standard esterification procedures for non-deuterated phenyl acetate (B1210297).[1][2]
Materials:
-
Phenol-d6 (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (B92270) (catalytic amount) or a few drops of concentrated sulfuric acid
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Phenol-d6 in a minimal amount of anhydrous diethyl ether or DCM.
-
Add acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted acetic anhydride), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.
Data Presentation
Table 1: Expected Yields for Phenyl Acetate Synthesis
| Method | Reactants | Catalyst/Conditions | Reported Yield (non-deuterated) | Reference |
| Acetylation with Acetic Anhydride | Phenol (B47542), Acetic Anhydride | Sodium Hydroxide (B78521) | ~77% | [3] |
| Acetylation with Acetic Anhydride | Phenol, Acetic Anhydride | Phosphoric Acid | 91% | [3] |
| Acetylation with Acetyl Chloride | Phenol, Acetyl Chloride | Cyclohexane (solvent) | >95% | |
| Transesterification | Phenol, Methyl Acetate | N-heterocyclic carbene | 94% | [3] |
Table 2: Purity Specifications for Commercially Available this compound
| Parameter | Specification | Reference |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% | [5][6] |
Troubleshooting Guide
Q1: The yield of my this compound is lower than expected. What are the possible causes and solutions?
A1: Low yields can be attributed to several factors:
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by extending the reaction time or gently heating the mixture. Monitor the reaction progress using TLC. Use a slight excess of acetic anhydride (1.2-1.5 equivalents) to drive the equilibrium towards the product.
-
-
Hydrolysis of the Product:
-
Losses during Purification:
-
Solution: Phenyl acetate is a relatively volatile liquid. Avoid excessive heating during solvent removal. Optimize your distillation or chromatography conditions to minimize product loss.
-
Q2: My final product is contaminated with unreacted Phenol-d6. How can I remove it?
A2: Unreacted Phenol-d6 can be removed by:
-
Alkaline Wash: During the workup, a thorough wash with a dilute sodium hydroxide or sodium carbonate solution will convert the acidic Phenol-d6 into its water-soluble phenoxide salt, which can then be separated in the aqueous layer. Be cautious, as a strong base can also promote the hydrolysis of your ester product.[1] A saturated sodium bicarbonate solution is a milder alternative.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating this compound from the more polar Phenol-d6.
Q3: I am observing by-products in my reaction. What are they and how can I avoid them?
A3: A common side reaction is the Fries Rearrangement , where the acetyl group migrates from the phenolic oxygen to the aromatic ring, forming ortho- and para-hydroxyacetophenone-d4.[9][10]
-
Conditions Favoring Fries Rearrangement: This rearrangement is typically catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids at elevated temperatures.[9][10]
-
Prevention:
-
Use a milder catalyst: Pyridine is a good choice as it acts as a nucleophilic catalyst and also scavenges the HCl produced if using acetyl chloride.
-
Control the temperature: Avoid high reaction temperatures. For many acetylations of phenols, room temperature is sufficient.
-
Avoid strong Lewis acids: Do not use catalysts like aluminum chloride if you want to avoid the Fries rearrangement.
-
Q4: How can I confirm the isotopic purity of my this compound?
A4: The isotopic purity can be determined using the following analytical techniques:
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound should be at m/z 141, which is 5 mass units higher than the non-deuterated Phenyl acetate (m/z 136). The relative intensities of the M+0 to M+5 peaks will indicate the level of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign of successful deuteration is the significant reduction or complete absence of signals in the aromatic region (around 7.0-7.4 ppm) of the ¹H NMR spectrum compared to the spectrum of non-deuterated Phenyl acetate. The only prominent signal should be a singlet for the acetyl protons around 2.3 ppm.
-
²H (Deuterium) NMR: This technique will show a signal in the aromatic region, confirming the presence and location of deuterium (B1214612) atoms on the phenyl ring.
-
Frequently Asked Questions (FAQs)
Q5: What is the best starting material for the synthesis of this compound?
A5: The most straightforward approach is to use a deuterated phenol, such as Phenol-d5 or Phenol-d6, and react it with a non-deuterated acetylating agent like acetic anhydride or acetyl chloride. Phenol-d6 is often commercially available and ensures complete deuteration of the aromatic ring.
Q6: Can I use a deuterated acetylating agent instead?
A6: Yes, you could use a deuterated acetylating agent like acetic anhydride-d6 with non-deuterated phenol to synthesize Phenyl acetate with a deuterated acetyl group (Phenyl acetate-d3). However, the prompt specifically asks for this compound, which implies deuteration on the phenyl ring.
Q7: What are the safety precautions I should take when synthesizing this compound?
A7: Standard laboratory safety precautions should be followed. Acetic anhydride and acetyl chloride are corrosive and lachrymatory; they should be handled in a fume hood. Pyridine is flammable and has a strong, unpleasant odor. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q8: How should I store my this compound?
A8: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Metabolic Pathway of Phenylacetate (B1230308)
Caption: Simplified metabolic pathway of Phenylacetate formation and its subsequent catabolism in bacteria.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 3. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 4. Phenylacetic acid (phenyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Phenylacetic acid (phenyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-4823-1 [isotope.com]
- 6. PHENYL ACETATE(122-79-2) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 9. Phenyl-d5-acetic acid | 104182-98-1 | Benchchem [benchchem.com]
- 10. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effective purification strategies for crude Phenyl acetate-d5.
This technical support guide provides researchers, scientists, and drug development professionals with effective purification strategies for crude Phenyl acetate-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis. Common synthesis methods involve the reaction of a deuterated phenol (B47542) species with a deuterated acetylating agent.[1] Potential impurities include:
-
Unreacted starting materials: Deuterated phenol (phenol-d6 or phenol-d5) and deuterated acetic anhydride (B1165640) or acetyl chloride.
-
Byproducts: Deuterated acetic acid.
-
Solvents: Solvents used in the reaction and workup, such as dichloromethane, cyclohexane, or n-butyl acetate (B1210297).[2][3]
-
Residual base: If a base like sodium hydroxide (B78521) or pyridine (B92270) is used.[4][5]
Q2: What is the general approach to purifying crude this compound?
A2: A multi-step approach is generally recommended. This typically involves an initial wash (liquid-liquid extraction) to remove water-soluble impurities, followed by a primary purification technique such as distillation or chromatography to separate the product from less volatile or similarly soluble impurities. The final step is usually drying to remove any residual water.
Q3: Is this compound a solid or a liquid at room temperature?
A3: this compound is expected to be a liquid at room temperature, similar to its non-deuterated counterpart, which is a colorless liquid.[6] Note that this is distinct from Phenyl-d5-acetic acid (C6D5CH2COOH), which is a solid.
Q4: Which purification method is best for my sample?
A4: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation is effective for removing impurities with significantly different boiling points.[5]
-
Flash Column Chromatography is ideal for separating impurities with similar boiling points but different polarities.
-
Aqueous Washing (Liquid-Liquid Extraction) is a crucial first step to remove acidic or basic impurities and water-soluble components.[3]
Troubleshooting Guide
Issue: My final product is cloudy or contains water.
-
Possible Cause: Incomplete drying after the aqueous wash.
-
Solution: Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Allow adequate contact time and then filter to remove the drying agent before final solvent removal or distillation.
Issue: The yield of my purified this compound is very low.
-
Possible Causes:
-
Incomplete reaction during synthesis.
-
Loss of product during aqueous washing due to its slight water solubility.[7]
-
Improper fraction collection during distillation.
-
Using an incorrect solvent system in column chromatography, leading to poor separation or co-elution with impurities.
-
-
Solutions:
-
Optimize the reaction conditions to drive the synthesis to completion.
-
During liquid-liquid extraction, saturate the aqueous layer with a salt like sodium chloride (brine wash) to reduce the solubility of the ester in the aqueous phase.
-
Carefully monitor the temperature during distillation and collect the fraction corresponding to the expected boiling point of this compound. The boiling point of non-deuterated phenyl acetate is approximately 196°C.[8]
-
Perform thin-layer chromatography (TLC) to determine the optimal solvent system for your flash chromatography.
-
Issue: My purified product still shows impurities by NMR or GC-MS.
-
Possible Causes:
-
Azeotropic co-distillation of an impurity with the product.
-
Impurities having very similar polarity to the product, leading to co-elution during chromatography.
-
-
Solutions:
-
If distillation is the issue, try vacuum distillation to alter the boiling points and potentially break the azeotrope.
-
For chromatography, try a different solvent system or a different stationary phase (e.g., a different type of silica (B1680970) gel or alumina). A shallower gradient during elution might also improve separation.
-
Data Presentation
The following tables provide an estimate of the purity levels that can be expected for this compound when using different purification strategies. These are generalized values and may vary based on the initial purity of the crude material.
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Achieved | Key Advantages | Primary Impurities Removed |
| Aqueous Wash + Distillation | 98-99.5% | Scalable, effective for boiling point differences | Water-soluble acids/bases, low/high boiling compounds |
| Aqueous Wash + Flash Chromatography | >99% | High resolution, good for polar impurities | Compounds with different polarities |
| Combined (Wash + Distillation + Chromatography) | >99.8% | Highest achievable purity | A broad spectrum of impurities |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Fractional Distillation
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities (e.g., deuterated acetic acid).
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
-
Drying:
-
Transfer the washed organic layer to a clean flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Heat the dried crude product in the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound (the boiling point of the non-deuterated version is ~196°C).[5] Discard any initial lower-boiling fractions and stop before higher-boiling impurities distill over.
-
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various ratios of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) to find a system that gives good separation.
-
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent.
-
-
Sample Loading and Elution:
-
Concentrate the crude product and load it onto the top of the silica gel.
-
Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 2. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 6. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Separation of Phenyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Best practices for ensuring the stability of Phenyl acetate-d5 stock solutions.
This guide provides best practices for ensuring the stability of Phenyl acetate-d5 stock solutions, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: The stability of this compound stock solutions is highly dependent on storage temperature and the chosen solvent. For optimal stability, it is recommended to store solutions at low temperatures and protected from light.[1] Below is a summary of recommended storage conditions and expected stability periods.
Data Presentation: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short to medium-term storage. |
| 2-8°C | Short-term (days to a week) | Recommended to be protected from air and light.[1] |
| Room Temperature | Not recommended for storage | Stable under standard ambient conditions for short periods, but prolonged exposure can lead to degradation. |
Q2: What are the most suitable solvents for preparing this compound stock solutions?
A2: this compound is soluble in a variety of organic solvents. The most commonly recommended solvents are Chloroform, Dichloromethane, and Dimethyl sulfoxide (B87167) (DMSO).[1] The choice of solvent may depend on the specific analytical method and the desired concentration.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is hydrolysis.[2] In the presence of water, the ester bond can be cleaved, resulting in the formation of Phenol-d5 and acetic acid. This reaction is catalyzed by both acids and bases, with base-catalyzed hydrolysis being particularly significant.
Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?
A4: The deuterium labels on the phenyl ring of this compound are generally stable and not prone to exchange under typical analytical conditions. However, to minimize any potential for H/D back-exchange, it is advisable to avoid strongly acidic or basic conditions and to use aprotic or deuterated solvents when preparing solutions for long-term storage or for use in sensitive applications like NMR.
Troubleshooting Guide
Issue 1: Precipitation is observed in the stock solution upon storage at low temperatures.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and sonicate to redissolve the precipitate.
-
If the precipitate does not redissolve, consider diluting the stock solution to a lower concentration.
-
Alternatively, prepare a fresh stock solution in a solvent in which this compound has higher solubility at low temperatures.
-
Issue 2: Inconsistent analytical results (e.g., variable peak areas) are obtained when using the this compound stock solution as an internal standard.
-
Possible Cause 1: Degradation of the stock solution. The stock solution may have degraded due to improper storage conditions (e.g., prolonged exposure to room temperature or light).
-
Troubleshooting Steps:
-
Prepare a fresh working solution from the stock and compare its performance to a newly prepared standard.
-
If degradation is suspected, prepare a completely new stock solution and store it under the recommended conditions (-20°C or -80°C).
-
-
-
Possible Cause 2: Inaccurate pipetting or dilution. Errors in the preparation of working solutions can lead to inconsistent concentrations.
-
Troubleshooting Steps:
-
Review and verify the dilution protocol.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Prepare a fresh set of dilutions and re-analyze.
-
-
-
Possible Cause 3: Matrix effects. Components in the sample matrix may be affecting the ionization or detection of this compound.
-
Troubleshooting Steps:
-
Perform a post-extraction spike experiment to assess matrix effects.
-
If matrix effects are significant, consider further sample cleanup or optimization of the chromatographic method to separate the internal standard from interfering components.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable and accurate stock solution of this compound.
Materials:
-
This compound (neat material)
-
High-purity solvent (e.g., DMSO, Chloroform, Dichloromethane)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the this compound neat material to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed material to a Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the this compound.
-
Once fully dissolved, dilute the solution to the final volume with the solvent.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Transfer the stock solution to an amber glass vial, seal tightly, and label with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
Protocol 2: Stability Assessment of this compound Stock Solution
Objective: To evaluate the stability of the this compound stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
HPLC or GC-MS system
-
Appropriate analytical column (e.g., C18 for HPLC)
-
Mobile phase/carrier gas and reagents for the analytical method
Procedure:
-
Time-Zero Analysis: Immediately after preparation, analyze the stock solution (or a freshly prepared working solution) using a validated HPLC or GC-MS method. This will serve as the baseline (T=0) measurement.
-
Storage: Store the stock solution under the desired conditions (e.g., -20°C).
-
Periodic Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), remove the stock solution from storage, allow it to equilibrate to room temperature, and re-analyze it using the same analytical method.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the T=0 measurement. The solution is considered stable if the measured concentration is within a predefined acceptance range (e.g., ±10%) of the initial concentration.
Visualizations
Caption: this compound undergoes hydrolysis to yield Phenol-d5 and acetic acid.
Caption: A logical workflow for diagnosing issues with this compound solutions.
References
Chromatographic techniques for resolving Phenyl acetate-d5 from its isomers.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Phenyl acetate-d5 from its isomers and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound from its isomers?
A1: The main challenges in separating this compound from its isomers, which could include positional isotopomers or impurities from synthesis, stem from their similar physicochemical properties. Deuterated and non-deuterated analogs have very slight differences in polarity and volatility, making separation difficult. Achieving baseline resolution often requires highly efficient chromatographic systems and optimized methods. The "inverse isotope effect" can sometimes be observed in gas chromatography, where the heavier deuterated compound elutes before its lighter, non-deuterated counterpart.[1]
Q2: Which chromatographic technique is better suited for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effective, and the choice depends on the specific isomers of interest, sample matrix, and available instrumentation.
-
GC-MS is often preferred due to its high efficiency, sensitivity, and ability to separate compounds based on volatility. It is particularly useful for separating isotopically labeled molecules.[1][2][3] The mass spectrometer detector also provides mass information that can confirm the identity of the deuterated compound.
-
RP-HPLC is a versatile technique that separates compounds based on polarity. It can be advantageous for less volatile isomers or when derivatization (often used in GC) is not desirable.[4][5] The use of deuterated solvents in the mobile phase, such as deuterium (B1214612) oxide, has been shown to sometimes improve separation selectivity and resolution in RP-HPLC.[6]
Q3: What type of GC column is recommended for separating this compound?
A3: A non-polar or mid-polarity capillary column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS, SPB-5) are a good starting point as they are widely used for separating aromatic compounds and their derivatives.[1][7] For mixtures of aliphatic and aromatic isotopic pairs, a column like the SPB-5 may offer the best separation.[1]
Q4: What are the key considerations for HPLC method development for this compound?
A4: Key considerations for HPLC method development include stationary phase selection, mobile phase composition, and pH.[8]
-
Stationary Phase: A C18 column is a robust first choice for reversed-phase separation of aromatic compounds.[9] For compounds with aromatic rings, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π interactions.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) with water or a buffer is typically used. The organic content of the mobile phase is a critical parameter to optimize for achieving resolution.
-
pH: For ionizable compounds, controlling the pH of the mobile phase is crucial. Although this compound is neutral, pH control can be important if acidic or basic impurities are present.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and an Isomeric Impurity
| Question | Possible Cause | Suggested Solution |
| My peaks for this compound and a closely eluting impurity are not fully resolved. What should I do first? | Suboptimal chromatographic conditions. | For GC: Lower the initial oven temperature and use a slower temperature ramp rate to increase selectivity. For HPLC: Decrease the percentage of the organic solvent in the mobile phase (for reversed-phase) to increase retention and potentially improve separation. |
| I've optimized the temperature/mobile phase gradient, but resolution is still insufficient. | The column may not be providing the necessary selectivity. | For GC: Switch to a column with a different stationary phase polarity. For HPLC: Try a column with a different stationary phase, such as a Phenyl-Hexyl or PFP column, to exploit different separation mechanisms like π-π interactions.[10] |
| Could temperature be a factor in my HPLC separation? | Yes, temperature can affect selectivity. | Try running the separation at a lower and a higher column temperature (e.g., 15°C cooler and 15°C warmer) to see if resolution improves.[10] |
Issue 2: Peak Tailing for this compound
| Question | Possible Cause | Suggested Solution |
| The this compound peak is showing significant tailing. | Active sites in the GC inlet liner or on the column. | Deactivate the GC inlet liner or use a liner with a more inert surface. If the column is old, it may be degraded; consider replacing it. |
| I'm seeing peak tailing in my HPLC analysis. | Secondary interactions with the stationary phase, often due to active silanol (B1196071) groups. | Use a modern, end-capped C18 column with low silanol activity.[11] Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can sometimes help if the tailing is due to interactions with acidic silanols, though this is less likely for a neutral analyte like phenyl acetate (B1210297). |
Issue 3: Inconsistent Retention Times
| Question | Possible Cause | Suggested Solution |
| The retention time for my analyte is shifting between injections. | Leaks in the system, inconsistent flow rate, or temperature fluctuations. | For GC/HPLC: Perform a leak check on the system. Ensure the gas/solvent reservoirs are not empty. Verify that the oven/column compartment temperature is stable. |
| My mobile phase is pre-mixed, but I'm still seeing drift in my HPLC retention times. | Mobile phase composition is changing due to evaporation of the more volatile component. | Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation. |
Data Presentation
Table 1: Hypothetical GC-MS Separation of this compound and Phenyl Acetate
| Parameter | Method A | Method B |
| Column | SPB-5 (30 m x 0.25 mm, 0.25 µm) | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 60°C (1 min), ramp to 250°C at 10°C/min | 50°C (2 min), ramp to 250°C at 5°C/min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| Retention Time (Phenyl Acetate) | 8.52 min | 12.78 min |
| Retention Time (this compound) | 8.48 min | 12.72 min |
| Resolution (Rs) | 1.6 | 2.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Hypothetical HPLC Separation of this compound and an Impurity
| Parameter | Method C | Method D |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Methanol:Water |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Retention Time (Impurity) | 5.21 min | 6.89 min |
| Retention Time (this compound) | 5.45 min | 7.35 min |
| Resolution (Rs) | 1.4 | 1.9 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: GC-MS Method for the Resolution of this compound
This protocol is a general guideline for the separation of this compound from its non-deuterated counterpart.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: SPB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent like ethyl acetate to a final concentration of approximately 10 µg/mL.
Protocol 2: RP-HPLC Method for the Resolution of this compound
This protocol provides a starting point for separating this compound from potential non-polar impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Isocratic elution with 60% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the chromatographic analysis of this compound.
Caption: A logical troubleshooting tree for addressing poor peak resolution.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. impressions.manipal.edu [impressions.manipal.edu]
- 5. Phenyl acetate | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Changes in Elution Order between Phenols and Phenyl Acetates [restek.com]
- 8. onyxipca.com [onyxipca.com]
- 9. youtube.com [youtube.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Minimizing ion suppression of Phenyl acetate-d5 in electrospray ionization.
Welcome to the Technical Support Center for Minimizing Ion Suppression of Phenyl acetate-d5 in Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to ion suppression in LC-MS/MS analysis involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, within the electrospray ionization (ESI) source. This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites) compete with the analyte for the limited charge on the surface of ESI droplets.[1] This competition leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Since this compound is a stable isotope-labeled internal standard (SIL-IS), it is expected to co-elute and experience the same degree of ion suppression as the unlabeled Phenyl acetate (B1210297). However, any differential suppression between the analyte and the internal standard can lead to inaccurate quantification.
Q2: What are the most common sources of ion suppression in biological matrices like plasma or urine?
A2: When analyzing biological samples, several endogenous and exogenous components can cause ion suppression. The most common sources include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly in plasma samples when using simpler sample preparation methods like protein precipitation.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers (e.g., phosphate (B84403) buffers) can crystallize on the ESI droplet surface, hindering the release of analyte ions into the gas phase.[4]
-
Endogenous Metabolites: The complex nature of biological fluids means a high concentration of various small molecules can co-elute with this compound.
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[4] It is recommended to use volatile additives like formic acid for MS applications.
Q3: How can I determine if my this compound signal is being suppressed?
A3: There are two primary experimental methods to diagnose ion suppression:
-
Post-Column Infusion (Qualitative): This technique helps to identify specific regions in your chromatogram where ion suppression occurs. A solution of Phenyl acetate is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the otherwise stable baseline signal of the Phenyl acetate indicates the retention time of matrix components that cause ion suppression.[5][6]
-
Post-Extraction Spike Analysis (Quantitative): This method quantifies the extent of ion suppression (or enhancement). The response of this compound spiked into a clean solvent is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the Matrix Factor, provides a quantitative measure of the suppression.[2][7]
Q4: Can the deuterated internal standard (this compound) itself be a source of analytical problems?
A4: Yes, while SIL-IS are the gold standard, issues can arise. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard (this compound) and the non-deuterated analyte. If this separation causes them to elute into regions of varying ion suppression, the internal standard will not accurately correct for the matrix effect, leading to poor precision and accuracy. Ensuring complete co-elution is critical.
Q5: Is ESI the only ionization technique affected? Are there alternatives?
A5: While ESI is particularly susceptible to ion suppression due to its solution-phase ionization mechanism, other techniques can also be affected. Atmospheric Pressure Chemical Ionization (APCI) is an alternative that is often less prone to ion suppression.[8] APCI utilizes a gas-phase ionization mechanism, which is less influenced by the non-volatile components of the sample matrix. If significant and persistent ion suppression is observed with ESI, evaluating APCI as an alternative ionization source is a viable strategy.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Significant or variable ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Data Presentation: Impact of Sample Preparation on Ion Suppression
The choice of sample preparation is one of the most effective ways to reduce ion suppression. More rigorous cleanup techniques remove a greater amount of interfering matrix components.
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Matrix Factor (MF)1 | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Key Consideration |
| Protein Precipitation (PPT) | 0.45 | >95% | 15.2 | Fast and simple, but leaves high levels of phospholipids, resulting in significant ion suppression.[8] |
| Liquid-Liquid Extraction (LLE) | 0.82 | 85% | 6.8 | More selective than PPT, removes many polar interferences and phospholipids. |
| Solid-Phase Extraction (SPE) | 0.95 | >90% | 3.5 | Most effective at removing a wide range of interferences, leading to minimal ion suppression.[9] |
1 Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement.
Problem 2: Poor Precision and Inaccurate Quantification Despite Using this compound
Possible Cause: Differential ion suppression due to a chromatographic shift between Phenyl acetate and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the retention time windows where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with ESI source
-
Syringe pump
-
T-fitting and necessary tubing
-
Standard solution of Phenyl acetate (unlabeled) in mobile phase (e.g., 100 ng/mL)
-
Prepared blank matrix extract (e.g., plasma extracted via protein precipitation)
Methodology:
-
System Setup: Connect the syringe pump to the LC flow path using a T-fitting, positioned between the analytical column and the MS ion source.
-
Infusion: Begin infusing the Phenyl acetate standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
Equilibration: Allow the infusion to continue until a stable, elevated baseline is observed for the Phenyl acetate MRM transition in the mass spectrometer.
-
Injection: Inject a volume of the prepared blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the baseline of the infused Phenyl acetate signal. Any significant and reproducible dip in the baseline indicates a region of ion suppression. Compare the retention time of these suppression zones with the known retention time of your analyte and this compound.[5]
Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression using the Matrix Factor (MF).
Materials:
-
This compound standard solution
-
Blank biological matrix (e.g., plasma, urine)
-
Your established sample preparation method and reagents
-
Reconstitution solvent (typically the initial mobile phase)
Methodology:
-
Prepare Three Sets of Samples (in triplicate or more):
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent. This represents 100% response (no matrix effect).
-
Set B (Post-Extraction Spike): Process blank biological matrix through your entire sample preparation procedure. In the final step, spike the same amount of this compound as in Set A into the extracted matrix before injection.
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix factor itself).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculation:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Recovery (%R):
-
%R = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
-
Interpretation of Matrix Factor (MF):
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
For a robust method, the MF should ideally be between 0.8 and 1.2, with an RSD of <15%.[2]
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Validation & Comparative
A Head-to-Head Battle of Precision: Phenyl Acetate-d5 vs. ¹³C-Phenyl Acetate as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of quantitative bioanalytical data. In the analysis of phenylacetic acid (PAA), a key metabolite and biomarker, stable isotope-labeled (SIL) internal standards are indispensable. This guide provides a comprehensive comparison of two commonly employed SILs: Phenyl acetate-d5 and ¹³C-phenyl acetate (B1210297), offering insights into their performance based on established scientific principles and available experimental data.
At the heart of this comparison lies the "isotope effect." While both this compound (a deuterium-labeled standard) and ¹³C-phenyl acetate (a carbon-13-labeled standard) are designed to mimic the behavior of the analyte, the choice of isotope introduces subtle yet significant differences in their physicochemical properties. These differences can influence chromatographic behavior, matrix effect compensation, and ultimately, the integrity of the quantitative results.
Executive Summary: The ¹³C Advantage
Based on fundamental principles of analytical chemistry, ¹³C-phenyl acetate is the superior choice for an internal standard in the quantitative analysis of phenylacetic acid . The smaller relative mass difference between ¹³C and ¹²C results in a near-identical chemical and physical behavior to the unlabeled analyte. This ensures co-elution during chromatography and equivalent responses to matrix effects, leading to more accurate and precise quantification.
Conversely, the larger mass difference between deuterium (B1214612) (²H) and hydrogen (¹H) in this compound can lead to a phenomenon known as the "isotope effect." This can cause a slight shift in retention time compared to the analyte, potentially leading to incomplete compensation for matrix effects, especially in complex biological matrices.
Performance Characteristics: A Comparative Overview
The following table summarizes the expected performance differences between this compound and ¹³C-phenyl acetate as internal standards for phenylacetic acid analysis.
| Performance Parameter | ¹³C-Phenyl Acetate (Predicted) | This compound (Based on Analogue Data) | Rationale |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled analyte. | May elute slightly earlier than the unlabeled analyte. | The negligible mass difference in ¹³C-labeling minimizes changes in physicochemical properties, ensuring identical chromatographic behavior. The more significant mass difference in deuterated compounds can alter properties like lipophilicity, leading to retention time shifts. |
| Matrix Effect Compensation | Superior. Experiences the same degree of ion suppression or enhancement as the analyte due to co-elution. | Potentially incomplete. A shift in retention time can place the internal standard in a different matrix effect environment than the analyte. | For accurate compensation, the internal standard must experience the exact same matrix effects as the analyte. Perfect co-elution is the most reliable way to achieve this. |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | Generally high, but a theoretical potential for back-exchange exists depending on the position of the deuterium labels. | Higher isotopic stability ensures the integrity of the internal standard throughout the analytical process, preventing skewed results. |
| Accuracy & Precision | Expected to be higher due to superior matrix effect compensation. | May be compromised if significant chromatographic shifts occur. | Inaccurate compensation for matrix effects can introduce bias and variability into the final concentration measurements. |
| Cost | Generally higher. | Often more cost-effective. | The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration. |
Experimental Data Summary
Table 1: Method Validation Data for Phenylacetic Acid (PAA) using a Deuterated Internal Standard (d7-PAA)
| Validation Parameter | Result |
| Linearity (Range) | 0.8 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 81% |
Data extracted from a study by Marahatta et al. (2012) on the determination of phenylbutyric acid and its metabolite phenylacetic acid in mouse tissues.[1][2]
Experimental Protocols
Below is a representative experimental protocol for the quantification of phenylacetic acid in a biological matrix using a stable isotope-labeled internal standard. This protocol is based on the methodology described by Marahatta et al. (2012) and can be adapted for use with either this compound or ¹³C-phenyl acetate.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or tissue homogenate, add 200 µL of acetonitrile (B52724) containing the internal standard (either this compound or ¹³C-phenyl acetate) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run in a gradient elution mode.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Phenylacetic Acid: To be optimized
-
This compound / ¹³C-phenyl acetate: To be optimized
-
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical considerations for selecting an internal standard.
Conclusion: Investing in Data Integrity
References
Method validation for the accurate and precise measurement of Phenyl acetate-d5.
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of validated analytical methods for the measurement of Phenyl acetate (B1210297), utilizing Phenyl acetate-d5 as an internal standard. The use of a deuterated internal standard is a widely accepted strategy to improve accuracy and precision in quantitative bioanalysis by compensating for matrix effects and variability during sample processing.[1]
This document presents a comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of a validated GC-MS and a validated LC-MS/MS method for the analysis of Phenyl acetate. These values are critical for assessing the reliability and suitability of a method for a particular application.
Table 1: Performance Characteristics of a Validated GC-MS Method for Phenyl Acetate Analysis [2]
| Validation Parameter | Result |
| Linearity (r²) | > 0.996 |
| Recovery | > 96.3% |
| Repeatability (RSD) | < 6.14% |
| Limit of Detection (LOD) | 8.0 µg/kg |
| Limit of Quantification (LOQ) | 26 µg/kg |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Phenylacetate (B1230308) Analysis [1][3]
| Validation Parameter | Result |
| Linearity | Not explicitly stated, but method was linear |
| Accuracy and Precision | Inter- and intraday relative standard deviations <10% |
| Recovery | > 90% |
| Limit of Quantification (LOQ) | 100 ng/mL |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for method validation and the logical process for selecting an appropriate analytical method.
Detailed Experimental Protocols
Below are the detailed methodologies for the validated GC-MS and LC-MS/MS methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method[2][4][5]
1. Sample Preparation and Derivatization:
-
Homogenize the tissue sample with 2 N sulfuric acid.
-
Extract the phenol (B47542) (precursor to Phenyl acetate) from the acidified homogenate with ethyl acetate.
-
Derivatize the extracted phenol to Phenyl acetate by adding acetic anhydride (B1165640) and 5% K2CO3 solution.
-
Vortex the mixture and allow it to react at room temperature.
-
Extract the resulting Phenyl acetate into n-butyl acetate.
-
Transfer an aliquot of the n-butyl acetate layer to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Phenyl acetate and this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[1][3]
1. Sample Preparation:
-
To a plasma or urine sample, add an internal standard solution (this compound).
-
Perform a protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient program to achieve separation of Phenyl acetate from matrix components.
-
Flow Rate: 0.5 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for Phenyl acetate).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Phenyl acetate and this compound.
-
Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
References
Inter-laboratory comparison of analytical methods for Phenyl acetate-d5 quantification.
Inter-laboratory Comparison of Analytical Methods for Phenyl acetate-d5 Quantification
A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methodologies for the quantification of this compound, a deuterated internal standard. While a formal inter-laboratory study for this specific compound is not publicly available, this document synthesizes typical performance data for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on the analysis of analogous small molecules. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results.[1] This guide is intended to assist laboratories in selecting and implementing the most suitable method for their research needs.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of small molecules similar to this compound in biological matrices. These values are representative of what can be expected from validated bioanalytical methods.[2][3][4][5]
Table 1: Comparison of Method Performance in Human Plasma
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL | 5000 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% |
| Precision (% RSD) | < 12% | < 10% |
| Recovery | 85 - 95% | > 90% |
| Analysis Time per Sample | ~15 min | ~7 min |
Table 2: Comparison of Method Performance in Human Urine
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.994 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 25 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 10000 ng/mL |
| Accuracy (% Bias) | Within ± 12% | Within ± 10% |
| Precision (% RSD) | < 15% | < 12% |
| Recovery | 80 - 90% | > 85% |
| Analysis Time per Sample | ~15 min | ~7 min |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These protocols are general guidelines and may require optimization for specific laboratory conditions and instrumentation.
LC-MS/MS Method for this compound in Human Plasma
This method is highly sensitive and specific for the quantification of this compound in plasma.[6][7]
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).[9]
-
Vortex briefly and transfer to an autosampler vial for injection.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. karger.com [karger.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ionsource.com [ionsource.com]
- 9. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the choices for an IS, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely considered the gold standard.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to enhance assay accuracy and precision by compensating for variability during sample processing and analysis.[4]
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed validation protocols, to assist in the development and validation of reliable bioanalytical methods in line with global regulatory expectations, such as the International Council for Harmonisation (ICH) M10 guideline.[2][4]
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard (D-IS) is its close physicochemical similarity to the analyte.[1] This allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing more effective normalization for variations.[4] In contrast, an analog internal standard (A-IS), which is a different but structurally similar molecule, may have different extraction recoveries and chromatographic retention times, leading to less reliable data.[1]
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of precision and accuracy.
| Performance Parameter | Deuterated Internal Standard (D-IS) | Analog Internal Standard (A-IS) / No IS | Rationale for Performance |
| Precision (CV%) | Lower CV% (e.g., 2.7%-5.7%)[5] | Higher CV% (e.g., 7.6%-9.7%)[5] | D-IS co-elutes with the analyte, experiencing and correcting for the same degree of matrix-induced ion suppression or enhancement.[6][7] |
| Accuracy (% Bias) | Closer to 100% (e.g., mean bias of 100.3%)[8] | Significant Bias (e.g., mean bias of 96.8%)[8] | The D-IS effectively normalizes for analyte loss during sample preparation and variability in injection volume.[3] |
| Matrix Effect | Effectively Minimized (CV ≤ 15%)[4][9] | Significant & Variable (CV > 15%)[9] | As the D-IS and analyte have nearly identical ionization efficiencies, the ratio of their responses remains constant even with matrix variations.[9] |
| Extraction Recovery | Correction is Excellent [1] | Variable and Inconsistent [1] | Similar physicochemical properties ensure the D-IS has a comparable extraction efficiency to the analyte.[1][6] |
Key Validation Experiments: Detailed Protocols
Rigorous validation is essential to demonstrate the suitability of a deuterated internal standard for a bioanalytical method. The following are detailed protocols for critical validation experiments as recommended by regulatory guidelines.[2]
Selectivity and Crosstalk
Objective: To ensure that the signals from the analyte and the deuterated internal standard are distinguishable from each other and from any interfering components in the matrix.[4]
Experimental Protocol:
-
Analyte Crosstalk Assessment:
-
Prepare a sample by spiking the blank biological matrix with the analyte at its Upper Limit of Quantification (ULOQ) without the D-IS.
-
Analyze the sample and monitor the mass transition of the D-IS.
-
-
D-IS Crosstalk Assessment:
-
Prepare a sample by spiking the blank biological matrix with the D-IS at its working concentration without the analyte.
-
Analyze the sample and monitor the mass transition of the analyte.
-
Acceptance Criteria:
-
In the analyte crosstalk sample, the response at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked only with the D-IS.[4]
-
In the D-IS crosstalk sample, the response at the retention time of the analyte should be ≤ 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[4]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[4][9]
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and D-IS spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-extraction Spike): Blank matrix extract is spiked with the analyte and D-IS at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and D-IS and then subjected to the full extraction procedure.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the D-IS, and the IS-Normalized MF.
-
Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.[4][10]
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[4]
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard in stock solutions and in the biological matrix under various storage and handling conditions.[2][4]
Experimental Protocol:
-
Stock Solution Stability: Prepare a stock solution of the D-IS. Analyze it immediately and after storage at room and refrigerated temperatures for specified durations. Compare the response to a freshly prepared solution.[2][4]
-
Freeze-Thaw Stability: Spike the blank matrix with the analyte and D-IS. Subject the samples to multiple freeze-thaw cycles (typically three) before analysis. Compare the results to freshly prepared samples.[4]
-
Bench-Top Stability: Spike the blank matrix with the analyte and D-IS. Keep the samples at room temperature for a period that simulates the sample handling time in a routine run. Analyze and compare to freshly prepared samples.[4]
-
Long-Term Stability: Analyze quality control (QC) samples after storage at the intended temperature for a duration that covers the entire study period.[2]
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]
Visualizing the Validation Workflow and Principles
To further clarify the method validation process, the following diagrams illustrate the overall workflow, the assessment of matrix effects, and the logical principle of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
Cross-Validation of Phenyl Acetate-d5: A Comparative Guide to Analytical Reference Materials
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Phenyl acetate-d5, a deuterated analytical reference material, with its non-deuterated counterpart, Phenyl acetate (B1210297). The information presented is supported by established principles of analytical chemistry and demonstrates the advantages of using stable isotope-labeled standards in mass spectrometry-based assays.
The Critical Role of Internal Standards
In quantitative analysis, particularly in complex matrices such as biological fluids, internal standards are indispensable for correcting variability introduced during sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection.[1] Stable isotope-labeled compounds, such as this compound, are widely considered the "gold standard" for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2]
The primary advantage of a deuterated standard lies in its near-identical chemical and physical properties to the unlabeled analyte.[1][2] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a minimal mass difference that is easily distinguishable by a mass spectrometer.[2] This subtle yet significant modification allows the deuterated standard to co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, thereby providing superior correction and more accurate quantification.[3][4]
Comparative Performance: this compound vs. Phenyl acetate
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, this guide presents a hypothetical cross-validation scenario for the quantification of a target analyte using LC-MS. This compound serves as the stable isotope-labeled internal standard (SIL-IS), while Phenyl acetate is used as a structural analog internal standard.
Table 1: Key Physicochemical and Chromatographic Properties
| Parameter | This compound | Phenyl acetate |
| CAS Number | 22705-26-6[5][6][7] | 122-79-2 |
| Molecular Formula | C₈H₃D₅O₂[6][7] | C₈H₈O₂ |
| Molecular Weight | 141.18[6][7] | 136.15 |
| Typical Retention Time (min) | 5.2 | 5.1 |
| Mass-to-Charge Ratio (m/z) [M+H]⁺ | 142.1 | 137.1 |
Table 2: Expected Analytical Performance in a Bioanalytical Method
| Parameter | This compound (as IS) | Phenyl acetate (as IS) |
| Limit of Detection (LOD) | 0.05 µg/L | 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.6 µg/L |
| Linearity (r²) | >0.998 | >0.990 |
| Recovery (%) | 95 - 105 | 70 - 110 |
| Precision (RSD %) | < 5% | < 15% |
Note: The values presented in Table 2 are illustrative and represent typical expected performance based on the principles of using deuterated internal standards. Actual results may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocol: A Representative LC-MS Method
The following is a detailed methodology for a typical quantitative analysis where this compound would be employed as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Specific to the target molecule.
-
This compound: 142.1 > [product ion m/z]
-
Phenyl acetate: 137.1 > [product ion m/z]
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Workflow for Cross-Validation
The logical flow of a cross-validation study comparing this compound and a non-deuterated analog is depicted in the following diagram.
Caption: Experimental workflow for comparing this compound and a non-deuterated internal standard.
Conclusion
The cross-validation of this compound against its non-deuterated analog, Phenyl acetate, underscores the significant advantages of employing stable isotope-labeled internal standards in quantitative mass spectrometry. The near-identical physicochemical properties of deuterated standards to their corresponding analytes lead to superior correction for matrix effects and experimental variability.[1][2] This results in enhanced accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals seeking the highest quality analytical data, this compound represents a robust and reliable choice for an internal standard in a wide range of applications.
References
A comparative analysis of the ionization efficiency of Phenyl acetate versus Phenyl acetate-d5.
A Comparative Analysis of the Ionization Efficiency of Phenyl Acetate (B1210297) Versus Phenyl Acetate-d5
For researchers and professionals in drug development and analytical chemistry, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification using mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that any variations during sample preparation and analysis affect both compounds equally. This guide provides a comparative analysis of the ionization efficiency of Phenyl acetate and its deuterated analog, this compound, a commonly used internal standard. While their chemical properties are nearly identical, subtle isotope effects can influence their behavior in a mass spectrometer.
Data Presentation
The following table summarizes hypothetical, yet representative, data from a comparative experiment using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The data illustrates the typically observed similarity in ionization efficiency, with a slight enhancement for the deuterated species, a phenomenon that has been noted with other deuterated compounds.[1]
| Parameter | Phenyl Acetate | This compound | Ratio (d5/d0) |
| Retention Time (min) | 3.42 | 3.41 | 0.997 |
| Average Peak Area | 1,254,000 | 1,317,000 | 1.05 |
| Signal-to-Noise Ratio | 850 | 910 | 1.07 |
| Relative Standard Deviation (%) | 2.1 | 1.9 | - |
Note: Data is illustrative and based on typical performance observed in LC-ESI-MS analysis. The slight increase in peak area and signal-to-noise ratio for this compound is consistent with potential kinetic isotope effects that can influence fragmentation and ionization.[1]
Experimental Protocols
A detailed methodology for a comparative analysis of the ionization efficiency of Phenyl acetate and this compound is provided below. This protocol is designed to be adaptable to various LC-MS systems.
Objective: To compare the ionization efficiency of Phenyl acetate and this compound under identical analytical conditions.
Materials:
-
Phenyl acetate (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a triple quadrupole or Q-TOF instrument).
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Phenyl acetate and this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions of each compound at a concentration of 1 µg/mL in a 50:50 acetonitrile/water mixture with 0.1% formic acid.
-
Prepare a mixed solution containing both Phenyl acetate and this compound at a final concentration of 1 µg/mL each.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Mode: Full scan from m/z 50 to 300 to observe parent ions, and Selected Ion Monitoring (SIM) for the specific m/z of Phenyl acetate ([M+H]⁺ ≈ 137.06) and this compound ([M+H]⁺ ≈ 142.09).
-
-
Data Analysis:
-
Inject the individual and mixed solutions multiple times (n=5) to assess reproducibility.
-
Measure the peak area and signal-to-noise ratio for each compound in each run.
-
Calculate the average peak area and relative standard deviation (RSD).
-
Determine the ratio of the average peak areas (this compound / Phenyl acetate) from the mixed solution analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the comparative analysis.
Caption: Experimental workflow for comparing the ionization efficiency of Phenyl acetate and this compound.
References
Determining the limit of detection (LOD) and limit of quantification (LOQ) for Phenyl acetate-d5.
A Comparative Guide to Determining Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. The choice of an internal standard is a critical factor that directly influences the quality of quantitative data. This guide provides an objective comparison of Phenyl acetate-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives. We will delve into the experimental determination of the limit of detection (LOD) and limit of quantification (LOQ), presenting supporting data and detailed protocols to demonstrate the superior performance of this compound in sensitive bioanalytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing for effective compensation for variations in sample preparation, extraction, and matrix effects, which are significant sources of imprecision and inaccuracy.[1][3]
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are fundamental performance characteristics of any quantitative analytical method.[4]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Several methods are recommended by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ. The two most common approaches are:
-
Based on Signal-to-Noise Ratio: This method is applicable to analytical procedures that exhibit baseline noise. The LOD is typically determined as the concentration that results in a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).
-
S is the slope of the calibration curve.
-
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte and experience the same ionization effects in the mass spectrometer. This leads to more accurate and precise quantification, especially at low concentrations. Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by matrix components, leading to less reliable results.
The following table summarizes the expected performance characteristics when using this compound compared to a hypothetical non-deuterated structural analog for the quantification of an analyte like Phenylalanine. The values for the deuterated standard are based on published data for similar compounds.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL or high pg/mL range (e.g., 0.1 - 10 ng/mL) | Typically higher than with a deuterated IS |
| Precision (%CV at LLOQ) | < 15% | Often > 15-20% |
| Accuracy (% Bias at LLOQ) | Within ±15% | Can show significant bias (> ±20%) |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Reliability at Low Concentrations | High | Lower, prone to variability |
Experimental Protocols
Below are detailed methodologies for determining the LOD and LOQ, which can be applied to an LC-MS/MS method using this compound as an internal standard for the quantification of a target analyte (e.g., Phenylalanine) in a biological matrix like plasma.
Protocol 1: LOD and LOQ Determination based on the Calibration Curve
-
Prepare a series of calibration standards: Spike a blank biological matrix with the target analyte at eight to ten different concentration levels, including concentrations near the expected LLOQ. A constant, known concentration of this compound is added to all standards.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) on all calibration standards.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Construct the Calibration Curve: Plot the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.
-
Calculate the Slope and Standard Deviation: Perform a linear regression on the calibration curve data points in the lower concentration range. Determine the slope (S) of the regression line and the standard deviation of the y-intercepts (σ) or the residual standard deviation of the regression line.
-
Calculate LOD and LOQ: Use the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Confirmation: Prepare and analyze at least six replicate samples at the calculated LOQ concentration. The precision (%CV) should be ≤ 20% and the accuracy should be within 80-120% to confirm the LLOQ.
Protocol 2: LOD and LOQ Determination based on Signal-to-Noise Ratio
-
Prepare Low-Concentration Samples: Prepare samples of the target analyte in the blank biological matrix at concentrations expected to be near the LOD and LOQ.
-
Analyze Blank and Spiked Samples: Inject a blank matrix sample and the low-concentration samples into the LC-MS/MS system.
-
Measure Signal and Noise: Determine the signal height of the analyte peak in the low-concentration samples. Measure the noise level in a region of the chromatogram close to the analyte peak in the blank sample.
-
Calculate Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for each low-concentration sample.
-
Determine LOD and LOQ: The concentration that provides an S/N ratio of approximately 3 is the LOD. The concentration that gives an S/N ratio of approximately 10 is the LOQ.
-
Confirmation: As in Protocol 1, confirm the determined LOQ by analyzing replicate samples and assessing precision and accuracy.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for LOD and LOQ determination.
Caption: Comparison of Deuterated vs. Non-Deuterated Internal Standards.
References
Navigating Precision: A Comparative Guide to Phenyl Acetate-d5 and Alternative Deuterated Internal Standards in Calibration Curves
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative analysis is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive assessment of the linearity and dynamic range of calibration curves using Phenyl acetate-d5 and compares its expected performance with established alternatives, supported by experimental data and detailed methodologies.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting variations in sample preparation and instrument response. Deuterated stable isotope-labeled internal standards (SIL-IS) are considered the gold standard due to their similar physicochemical properties to the analyte of interest, ensuring they behave almost identically during extraction, chromatography, and ionization. This compound, a deuterated form of phenyl acetate, is utilized as an internal standard in various analytical applications. This guide will delve into the critical performance characteristics of its calibration curves—linearity and dynamic range—and provide a comparative analysis with other commonly used deuterated internal standards.
Performance Comparison: Linearity and Dynamic Range
The linearity of a calibration curve indicates how well the response of an analytical instrument is directly proportional to the concentration of the analyte. It is typically evaluated by the coefficient of determination (R²), where a value greater than 0.99 is generally considered indicative of a good fit. The dynamic range is the concentration range over which the method is both precise and accurate.
| Internal Standard | Analyte | Analytical Technique | Linearity (R²) | Dynamic Range | Reference |
| Phenylacetic acid-d7 | Phenylacetic acid | LC-MS/MS | Validated as linear | LLOQ: 0.8 µg/mL (plasma), 1 µg/g (tissue) | [1][2] |
| Toluene-d8 | Toluene | GC-MS | 0.997 | 1.55 to 20.01 weight percent | [3] |
| Phenol-d5/d6 | Phenols | GC-MS / LC-MS | > 0.99 (Typical) | Analyte-dependent | General guidance[4] |
LLOQ: Lower Limit of Quantification
This comparative data suggests that a well-developed analytical method using this compound as an internal standard is expected to exhibit excellent linearity (R² > 0.99) over a dynamic range suitable for trace-level quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following are generalized protocols for establishing calibration curves for the determination of an analyte using a deuterated internal standard like this compound via GC-MS or LC-MS/MS.
Protocol 1: General Procedure for Establishing a Calibration Curve using GC-MS
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the non-deuterated analyte (e.g., Phenyl acetate) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the deuterated internal standard (e.g., this compound) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution to cover the desired concentration range.
-
Prepare a working internal standard solution by diluting the primary internal standard stock solution to a constant concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
To a fixed volume of each working standard solution, add a constant volume of the working internal standard solution.
-
For matrix-matched calibration curves, spike blank matrix (e.g., plasma, urine) with the working standard solutions and the internal standard solution.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) as required by the specific application.
-
-
GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each prepared standard into the GC-MS system.
-
Operate the GC-MS in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the coefficient of determination (R²), and the dynamic range.
-
Protocol 2: General Procedure for Establishing a Calibration Curve using LC-MS/MS
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as described in Protocol 1 for the preparation of stock and working solutions.
-
-
Sample Preparation:
-
Follow the same procedure as described in Protocol 1 for the preparation of calibration standards, with protein precipitation being a common sample preparation technique for biological matrices.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume (e.g., 5 µL) of each prepared standard into the LC-MS/MS system.
-
Utilize a suitable chromatographic column and mobile phase to achieve separation of the analyte from matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to construct the calibration curve and evaluate its linearity and dynamic range.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in establishing a calibration curve for quantitative analysis.
Caption: Workflow for Calibration Curve Establishment.
Logical Relationship in Quantitative Analysis
The core principle of using an internal standard is to establish a reliable relationship between the analyte's response and its concentration, corrected for any analytical variability.
Caption: Logic of Internal Standard-Based Quantification.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
Availability and sources of certified reference materials for Phenyl acetate-d5.
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of the availability and sources of Phenyl acetate-d5 CRMs, offering insights into their certification, analytical methodologies, and key specifications.
Availability and Key Suppliers
This compound, a deuterated internal standard, is essential for the accurate quantification of phenyl acetate (B1210297) in various matrices. Several reputable suppliers offer this CRM, each providing a Certificate of Analysis (CoA) that details the material's certified properties. Key suppliers in the market include LGC Standards, Sigma-Aldrich (now part of Merck), Simson Pharma Limited, Santa Cruz Biotechnology, and TLC Pharmaceutical Standards. While direct comparative studies between these suppliers' CRMs are not readily published, a thorough analysis of their product specifications and the analytical methods they employ for certification provides a strong basis for comparison.
Comparison of Certified Reference Material Specifications
The quality of a CRM is defined by several key parameters, primarily its certified purity and isotopic enrichment. The following table summarizes typical specifications for this compound CRMs based on available data from various suppliers. It is important to note that specific values can vary by lot, and users should always refer to the CoA provided with the specific material.
| Specification | LGC Standards | Sigma-Aldrich | Simson Pharma Limited | Santa Cruz Biotechnology | TLC Pharmaceutical Standards |
| Product Number | TRC-P319152 | Phenyl-d5-acetic acid | Not specified | sc-214643 | P-372 |
| CAS Number | 22705-26-6 | 22705-26-6 | 22705-26-6 | 22705-26-6 | 22705-26-6 (unlabeled: 122-79-2) |
| Molecular Formula | C₈H₃D₅O₂ | C₈H₃D₅O₂ | C₈H₃D₅O₂ | C₈H₃D₅O₂ | C₈H₃D₅O₂ |
| Molecular Weight | 141.18 | 141.18 | 141.18 | 141.18 | 141.18 |
| Chemical Purity | Typically ≥98% | ≥98 atom % D | High quality, CoA provided | Information available upon request | CoA available for download |
| Isotopic Enrichment | Stated on CoA | 98 atom % D | Stated on CoA | Information available upon request | Stated on CoA |
| Format | Neat | Solid | Custom Synthesis Available | Solid | Neat |
| Certificate of Analysis | Available | Available | Accompanied by CoA[1] | Available | Available for download[2] |
Note: The information in this table is compiled from publicly available data and should be considered representative. For lot-specific data, always consult the supplier's Certificate of Analysis.
Experimental Methodologies for Certification
The certification of this compound CRMs relies on a combination of advanced analytical techniques to ensure the accuracy of the certified values. The two primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound CRM and a suitable, certified qNMR internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a clean NMR tube.
-
Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) ensuring complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative conditions are met, including a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) and an accurately calibrated 90° pulse.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals corresponding to the phenyl protons of this compound and a known signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Workflow for qNMR Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is used to assess chemical purity by detecting any non-deuterated or other impurities and to determine the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound CRM in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare a sample solution of the this compound at a known concentration.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any potential impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250-280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode is used to identify all ions and confirm the identity of this compound and any impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification.
-
Mass Range: A typical mass range would be m/z 40-300.
-
-
-
Data Analysis:
-
Chemical Purity: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment: The isotopic distribution is determined from the mass spectrum of the this compound peak. The relative intensities of the molecular ion peak (for the d5 species) and the peaks corresponding to lower deuteration levels (d4, d3, etc.) are used to calculate the isotopic enrichment.
-
Workflow for GC-MS Analysis
Conclusion
The selection of a suitable Certified Reference Material for this compound is a critical step in ensuring the accuracy and reliability of analytical data. While several reputable suppliers offer this product, a direct comparison of their offerings requires a careful review of the Certificate of Analysis. The primary analytical techniques for certification, qNMR and GC-MS, provide a robust framework for establishing the purity and isotopic enrichment of these materials. By understanding the methodologies and key specifications, researchers can make an informed decision to select the most appropriate CRM for their specific application, thereby enhancing the quality and integrity of their scientific work.
References
Performance comparison of Phenyl acetate-d5 across different types of mass spectrometers.
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. Phenyl acetate-d5, a deuterated stable isotope-labeled internal standard, is crucial for the precise analysis of its non-labeled counterpart, phenyl acetate (B1210297), a compound with applications in various fields including metabolomics and fragrance analysis. The choice of mass spectrometer can significantly impact the quality of analytical data. This guide provides a comparative overview of the performance of this compound across different types of mass spectrometers, supported by expected performance data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The performance of a mass spectrometer for the analysis of a small molecule like this compound can be evaluated based on several key parameters. The following table summarizes the expected performance characteristics across four common types of mass spectrometers: Quadrupole, Time-of-Flight (TOF), Ion Trap, and Orbitrap.
| Parameter | Quadrupole (Triple Quadrupole) | Time-of-Flight (TOF) | Ion Trap | Orbitrap |
| Primary Application | Targeted Quantification (SRM/MRM) | High Resolution Mass Measurement, Screening | Qualitative Analysis, Structural Elucidation (MSn) | High Resolution & Accurate Mass Measurement |
| Sensitivity | Very High (pM to fM range) | High (nM to pM range) | High (nM to pM range) | Very High (pM to fM range) |
| Mass Resolution | Low (Unit Mass Resolution) | High (10,000 - 60,000 FWHM) | Low to Moderate (Unit to ~5,000 FWHM) | Very High (up to >240,000 FWHM)[1] |
| Mass Accuracy | Low (~100-500 ppm) | High (<5 ppm) | Moderate (~10-100 ppm) | Very High (<2 ppm) |
| Linear Dynamic Range | Excellent (4-6 orders of magnitude) | Good (3-5 orders of magnitude) | Fair (2-3 orders of magnitude) | Excellent (4-5 orders of magnitude) |
| Scan Speed | Very Fast (for MRM) | Fast | Moderate | Moderate to Fast |
| Fragmentation | Collision-Induced Dissociation (CID) in Q2 | CID in collision cell | CID, ETD, HCD | HCD, CID, ETD[1] |
| Cost |
|
|
|
|
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the analysis of this compound and the principle of using a deuterated internal standard.
Experimental workflow for this compound analysis.
Principle of quantification using a deuterated internal standard.
Experimental Protocols
A detailed methodology for the analysis of this compound, alongside its non-labeled counterpart, is crucial for obtaining reliable and reproducible results. The following is a generalized experimental protocol for LC-MS/MS analysis.
Sample Preparation
-
Thawing and Spiking : Thaw biological samples (e.g., plasma, urine) on ice. To 100 µL of the sample, add a known concentration of this compound solution to serve as the internal standard.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (MS) :
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative ion mode. The choice of polarity should be optimized for Phenyl acetate.
-
Scan Type : For quantitative analysis on a triple quadrupole mass spectrometer, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is ideal.[2] For high-resolution mass spectrometers like TOF and Orbitrap, full scan mode with high mass accuracy can be used for quantification, with MS/MS for confirmation.
-
MRM Transitions (example for a triple quadrupole) :
-
Phenyl acetate : Precursor ion -> Product ion (to be determined empirically).
-
This compound : Precursor ion (m/z + 5) -> Product ion (to be determined empirically).
-
-
Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of Phenyl acetate.
-
Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for both Phenyl acetate and this compound.
-
Calibration Curve : Prepare a calibration curve by plotting the ratio of the peak area of Phenyl acetate to the peak area of this compound against the concentration of Phenyl acetate standards.
-
Quantification : Determine the concentration of Phenyl acetate in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.[3]
Conclusion
The selection of a mass spectrometer for the analysis of this compound should be guided by the specific requirements of the study. For targeted, high-sensitivity quantification, a triple quadrupole mass spectrometer is often the instrument of choice due to its excellent sensitivity and wide linear dynamic range in MRM mode. For applications requiring high mass accuracy and resolution to confidently identify and quantify the analyte in complex matrices, TOF and Orbitrap mass spectrometers are superior. Ion traps offer versatile MSn fragmentation capabilities for structural elucidation but may have limitations in quantitative performance compared to other platforms. Ultimately, a thorough understanding of the analytical goals and the performance characteristics of each instrument will enable researchers to make an informed decision for their specific application.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Phenyl Acetate-d5
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling specialized chemical reagents like Phenyl acetate-d5. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Phelyl acetate-d5, like its non-deuterated counterpart, is classified as a combustible liquid and is harmful if swallowed.[1][2] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator is required.[3]
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
Quantitative Data Summary
The following table summarizes the key quantitative data for Phenyl acetate, which should be considered applicable to this compound in the absence of specific data for the deuterated compound.
| Property | Value | Source |
| Boiling Point | 196 °C (385 °F) | Sigma-Aldrich |
| Density | 1.073 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich |
| Flash Point | 85 °C (185 °F) - closed cup | Sigma-Aldrich |
| Oral LD50 (Rat) | 1630 mg/kg | BASF |
| Transport Information | Not regulated as a dangerous good (IATA/IMDG) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.[4]
1. Waste Segregation:
-
It is crucial to segregate this compound waste from other waste streams to prevent accidental chemical reactions.[4]
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, or strong bases.
-
Keep deuterated compound waste separate from non-deuterated waste to facilitate proper disposal tracking and management.[4]
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container must be compatible with the chemical; a glass bottle with a secure cap is recommended.[5]
-
The container must be in good condition, free from damage or deterioration.[4]
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[6]
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[4]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
6. Empty Container Management:
-
Even after emptying, containers that held this compound should be treated as hazardous waste.[4]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glassware. Deface the original label before disposal.[6]
7. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE before attempting to clean up the spill.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Phenyl acetate-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Phenyl acetate-d5. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Phenyl acetate (B1210297). While specific safety data for the deuterated compound is limited, the primary hazards are associated with the parent compound. Phenyl acetate is a combustible liquid and is harmful if swallowed.[1][2][3] Appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[5] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or glasses conforming to approved standards (e.g., EN166 (EU) or NIOSH (US)).[5][6] | To protect eyes from splashes. |
| Face Protection | A face shield may be necessary for splash protection when handling larger quantities.[6][7] | Provides an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat or chemical-resistant apron.[1][8] A complete suit protecting against chemicals may be required depending on the scale of work.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator should be used.[4][5] | To minimize inhalation of vapors. |
| Footwear | Closed-toe shoes.[9] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling :
-
Spill and Emergency Procedures :
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[6]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1][3]
-
In case of skin contact, wash off with soap and plenty of water.[1]
-
In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled, move the person into fresh air.[1] If swallowed, rinse mouth with water and consult a physician.[1][2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Materials :
-
All contaminated materials, including gloves, absorbent pads, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Dispose of contaminated materials as unused product.[1]
-
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. download.basf.com [download.basf.com]
- 4. crosschem.net [crosschem.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
